Product packaging for 2-Amino-4-tert-butyl-3-furonitrile(Cat. No.:CAS No. 72965-46-9)

2-Amino-4-tert-butyl-3-furonitrile

Cat. No.: B2403271
CAS No.: 72965-46-9
M. Wt: 164.208
InChI Key: VGSLQRRXQXCXMJ-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butyl-3-furonitrile is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B2403271 2-Amino-4-tert-butyl-3-furonitrile CAS No. 72965-46-9

Properties

IUPAC Name

2-amino-4-tert-butylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSLQRRXQXCXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-4-tert-butyl-3-furonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Amino-4-tert-butyl-3-furonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, a substituted furonitrile derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a furan core.[1] Structurally, it is characterized by an amino group at the 2-position, a nitrile group at the 3-position, and a tert-butyl group at the 4-position.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

Table 1: Chemical Identity and Physicochemical Properties

Property Value Source
CAS Number 72965-46-9 [1][2]
Molecular Formula C₉H₁₂N₂O [1][2]
Molecular Weight 164.21 g/mol [3]
InChI Key VGSLQRRXQXCXMJ-UHFFFAOYSA-N [1][2]
Purity ≥97% (typical) [2]

| Storage | 2-8°C or under freezing conditions |[1][4] |

Chemical Structure

The chemical structure of this compound is defined by its furan ring and the attached functional groups.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound generally involves multi-step organic reactions. While specific proprietary protocols may vary, a general approach involves the formation of the substituted furan ring through condensation or cyclization reactions.[1]

Experimental Protocol: General Synthesis

A common synthetic strategy involves the introduction of the tert-butyl group using tert-butyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).[1] The reaction temperature is typically maintained between 60–100°C.[1] Optimization of the yield, which can exceed 70%, is achieved by carefully controlling the stoichiometry of the reactants and selecting an appropriate catalyst, such as a phase-transfer catalyst, to facilitate the reaction while preventing hydrolysis of the nitrile group.[1]

Experimental Protocol: Purification

Post-synthesis, the crude product is typically purified using standard laboratory techniques.

  • Column Chromatography : The crude mixture is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution is performed using a gradient of solvents, commonly a mixture of hexane and ethyl acetate, to separate the desired compound from impurities.[1]

  • Recrystallization : The fractions containing the purified product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from an appropriate solvent system to yield the final product.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Starting Materials (e.g., tert-butyl halide) Reaction Reaction (60-100°C, Base, Catalyst) Reactants->Reaction Crude Crude Product Reaction->Crude Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Compound (>70% yield) Recrystallization->Pure

Caption: Generalized workflow for the synthesis and purification of this compound.

Structural Characterization

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques.[1]

Table 2: Spectroscopic Data for Structural Confirmation

Technique Group Typical Chemical Shift (δ) / Observation Source
¹H NMR tert-butyl protons 1.2–1.4 ppm [1]
Amino protons 5.8–6.2 ppm [1]
¹³C NMR Nitrile carbon 115–120 ppm [1]
Furan carbons Varies [1]

| Mass Spec. | Molecular Ion | Validates MW of 164.21 g/mol |[1] |

Experimental Protocol: Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • A sample of the purified compound is dissolved in a deuterated solvent, such as DMSO-d₆.

    • ¹H and ¹³C NMR spectra are acquired on a spectrometer.

    • The resulting spectra are analyzed to confirm the presence of the tert-butyl and amino protons, as well as the nitrile and furan carbons, by comparing the observed chemical shifts to expected values.[1]

  • High-Resolution Mass Spectrometry (HRMS) :

    • A dilute solution of the sample is prepared.

    • The solution is introduced into an ESI-MS (Electrospray Ionization Mass Spectrometer).

    • The high-resolution mass spectrum is recorded to obtain the exact molecular weight, which is then compared to the calculated mass of the molecular formula C₉H₁₂N₂O to confirm its identity.[1]

  • X-ray Diffraction (XRD) :

    • Single crystals of the compound are grown from a suitable solvent.

    • The crystals are mounted on a diffractometer, and X-ray diffraction data is collected.

    • The data is processed to resolve the three-dimensional structure of the molecule, providing precise information on bond angles and the planarity of the furan ring.[1]

G cluster_methods Characterization Methods cluster_info Information Obtained Compound 2-Amino-4-tert-butyl- 3-furonitrile NMR NMR (¹H, ¹³C) Compound->NMR MS HRMS Compound->MS XRD XRD Compound->XRD NMR_info Functional Groups (t-Bu, NH₂, CN) NMR->NMR_info MS_info Molecular Weight & Fragmentation MS->MS_info XRD_info Bond Angles & Spatial Arrangement XRD->XRD_info

Caption: Logical diagram of structural characterization methods for the compound.

Chemical Reactivity

The functional groups present in this compound allow for a variety of chemical transformations:

  • Oxidation : The furan ring and amino group can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[1]

  • Reduction : The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[1]

  • Substitution : The amino group can act as a nucleophile and participate in substitution reactions.[1]

Applications in Research and Industry

This compound serves as a key building block in several areas:

  • Agrochemicals : It is a primary precursor in the synthesis of agricultural chemicals, including selective herbicides for broadleaf weeds and plant growth regulators.[4]

  • Pharmaceutical Research : The compound is utilized in the preparation of novel heterocyclic compounds for pharmacological studies, where the amino and nitrile groups provide sites for further functionalization to create complex molecules based on the furan scaffold.[4]

References

Synthesis of 2-Amino-4-tert-butyl-3-furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 2-Amino-4-tert-butyl-3-furonitrile, a heterocyclic compound of interest in agrochemical and pharmaceutical research. This document provides a summary of a plausible synthetic route, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Introduction

This compound is a substituted aminofuran derivative. The furan scaffold is a common motif in biologically active molecules, and the presence of amino and cyano groups offers versatile handles for further chemical modifications. This makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and crop protection. While specific literature detailing the synthesis of this exact molecule is scarce, a general and effective method for the synthesis of 2-aminofurans involves the reaction of an α-hydroxy ketone with malononitrile. This guide will focus on this plausible and widely applicable synthetic pathway.

Synthesis Pathway

The most probable synthetic route to this compound involves a base-catalyzed condensation reaction between 1-hydroxy-3,3-dimethyl-2-butanone (a pinacolone derivative) and malononitrile. This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring.

Synthesis_Pathway 1-hydroxy-3,3-dimethyl-2-butanone 1-hydroxy-3,3-dimethyl-2-butanone Intermediate Knoevenagel Adduct (Intermediate) 1-hydroxy-3,3-dimethyl-2-butanone->Intermediate + Malononitrile (Base catalyst) Malononitrile Malononitrile Malononitrile->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of 2-aminofurans from α-hydroxy ketones and malononitrile. Researchers should optimize the reaction conditions for this specific substrate combination.

Materials:

  • 1-hydroxy-3,3-dimethyl-2-butanone

  • Malononitrile

  • Basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on typical yields for analogous 2-aminofuran syntheses. Actual yields may vary depending on the optimized reaction conditions.

ParameterValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Theoretical Yield Based on limiting reagent
Typical Experimental Yield 60-85%
Purity (after purification) >97%
Appearance Off-white to pale yellow solid

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Mix Reactants and Catalyst in Solvent Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Extraction Extraction with Ethyl Acetate and Aqueous Washes Solvent_Removal->Extraction Drying Drying of Organic Layer Extraction->Drying Purification_Step Column Chromatography or Recrystallization Drying->Purification_Step Characterization Characterization (NMR, IR, MS) Purification_Step->Characterization Final_Product Final_Product Characterization->Final_Product Pure this compound

Spectroscopic and Structural Elucidation of 2-Amino-4-tert-butyl-3-furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-tert-butyl-3-furonitrile. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The summarized data in the following tables are compiled from available literature and predicted values based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.1 - 7.3Singlet1HH-5
2~4.5 - 5.5Broad Singlet2H-NH₂
3~1.3Singlet9H-C(CH₃)₃

¹³C NMR (Carbon-13 NMR) Data

SignalChemical Shift (δ, ppm)Assignment
1~160 - 165C-2
2~90 - 95C-3
3~170 - 175C-4
4~115 - 120C-5
5~118 - 122-CN
6~32 - 35-C (CH₃)₃
7~30 - 32-C(C H₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Strong, BroadN-H stretch (Amino group)
2220 - 2260Strong, SharpC≡N stretch (Nitrile group)
1640 - 1680MediumC=C stretch (Furan ring)
1550 - 1600MediumN-H bend (Amino group)
1365StrongC-H bend (tert-butyl group)
1200 - 1250MediumC-O-C stretch (Furan ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₉H₁₂N₂O, with a molecular weight of approximately 164.21 g/mol .

m/zRelative Intensity (%)Proposed Fragment
164100[M]⁺ (Molecular Ion)
149~80[M - CH₃]⁺
108~60[M - C₄H₈]⁺
57~90[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed.

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique used for such compounds. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Sample Sample: this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Solid sample (ATR) or KBr pellet MS Mass Spectrometry Sample->MS Dissolve in volatile solvent Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of the target compound.

An In-depth Technical Guide to the Solubility of 2-Amino-4-tert-butyl-3-furonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-4-tert-butyl-3-furonitrile, a heterocyclic compound of interest in agrochemical and pharmaceutical research.[1] Despite its relevance, publicly available quantitative solubility data in common organic solvents is scarce. This document serves as a comprehensive resource by providing a detailed experimental protocol for determining the equilibrium solubility of this compound. Furthermore, it presents a structured template for the systematic recording and presentation of solubility data. The methodologies outlined herein are designed to enable researchers to generate reliable and comparable solubility profiles, a critical step in process development, formulation, and preclinical studies.

Introduction

This compound (CAS No. 72965-46-9) is a substituted furan derivative with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.21 g/mol .[2] Its structure, featuring amino and nitrile functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.[3] While its synthetic applications are noted, a comprehensive understanding of its physicochemical properties, particularly its solubility in various organic solvents, is essential for its practical application in research and development.

Solubility is a fundamental parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a standardized methodology for researchers to determine the solubility of this compound in a range of common organic solvents.

Physicochemical Properties (Summary)

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 72965-46-9[1][2]
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.21 g/mol [2]
Appearance Not specified (typically a solid)
Purity Typically >97% (as supplied commercially)[2]

Note: Further unverified qualitative statements suggest moderate solubility in polar aprotic solvents like DMSO or DMF due to the presence of polar -NH₂ and -CN groups.[3]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

  • This compound (of known purity)

  • A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane) of analytical grade or higher.

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

  • Constant temperature orbital shaker or water bath with shaking capabilities

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing A Weigh excess 2-Amino-4-tert- butyl-3-furonitrile into vials B Add a known volume of the selected organic solvent A->B C Seal vials and place in a constant temperature shaker B->C D Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant using a syringe E->F G Filter the aliquot to remove undissolved solids F->G H Dilute the filtrate with a known volume of a suitable solvent G->H I Analyze the diluted sample by HPLC or other quantitative method H->I J Determine the concentration from a pre-established calibration curve I->J K Calculate the solubility in desired units (e.g., mg/mL, mol/L) J->K

Experimental workflow for solubility determination.

3.3. Step-by-Step Procedure

  • Preparation of Samples:

    • Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.

  • Sampling and Sample Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental results.

Table 2: Template for Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Dichloromethane25HPLC-UV
Acetonitrile25HPLC-UV
Toluene25HPLC-UV
Hexane25HPLC-UV
DMF25HPLC-UV
DMSO25HPLC-UV

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Furonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted furonitriles. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities. This document details their physical properties, spectroscopic signatures, and chemical reactivity, along with experimental protocols for their synthesis and characterization.

Core Physical Properties

Substituted furonitriles are typically colorless to pale yellow liquids or solids at room temperature.[1][2] Their physical properties, such as melting point, boiling point, and solubility, are significantly influenced by the nature and position of substituents on the furan ring. The parent compound, 2-furonitrile, serves as a baseline for understanding these properties.

Table 1: Physical Properties of Selected Substituted Furonitriles
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-FuronitrileC₅H₃NO93.08147-148146-148
5-Nitro-2-furonitrileC₅H₂N₂O₃138.0861-64N/A
5-Bromo-2-furonitrileC₅H₂BrNO171.98N/AN/A

Data sourced from multiple chemical suppliers and databases.

Solubility: 2-Furonitrile is soluble in most common organic solvents and slightly soluble in water.[1] The solubility of substituted derivatives varies depending on the polarity of the substituent.

Spectroscopic Characterization

The structural elucidation of substituted furonitriles relies on standard spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a furonitrile is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration. This band typically appears in the 2200-2300 cm⁻¹ region.[3]

  • Saturated vs. Aromatic Nitriles: For aliphatic nitriles, this peak is generally found between 2260-2240 cm⁻¹. In aromatic nitriles, such as furonitriles, conjugation with the furan ring weakens the C≡N bond, shifting the absorption to a lower frequency, typically between 2240-2220 cm⁻¹.[4]

  • Substituent Effects: Electron-donating or withdrawing substituents on the furan ring can further influence the position and intensity of the C≡N stretching peak.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the furan ring of 2-furonitrile exhibit characteristic chemical shifts. The proton at the C5 position is the most deshielded due to the anisotropic effect of the nitrile group.

¹³C NMR: The carbon atom of the nitrile group in furonitriles typically resonates in the region of 115-120 ppm.[1]

Table 2: Spectroscopic Data for 2-Furonitrile
SpectroscopyPeak/SignalDescription
IR (cm⁻¹) ~2230C≡N stretch (strong, sharp)
¹H NMR (ppm) ~7.6H5
~7.2H3
~6.5H4
¹³C NMR (ppm) ~115-CN

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Chemical Reactivity and Synthesis

The chemical behavior of substituted furonitriles is dictated by the interplay between the electron-rich furan ring and the electron-withdrawing nitrile group.

Reactivity of the Furan Ring

The furan ring is a π-electron-rich heterocycle, making it significantly more reactive towards electrophilic substitution than benzene.[6] The preferred sites for electrophilic attack are the C2 and C5 positions, as the carbocation intermediates at these positions are better stabilized by resonance.[7] When the C2 position is occupied by the nitrile group, electrophilic substitution, such as nitration and halogenation, predominantly occurs at the C5 position.

G Furonitrile 2-Furonitrile Intermediate_C5 Carbocation Intermediate (Attack at C5) Furonitrile->Intermediate_C5 Electrophilic Attack at C5 Intermediate_C4 Carbocation Intermediate (Attack at C4) Furonitrile->Intermediate_C4 Electrophilic Attack at C4 Electrophile Electrophile (E⁺) Product_C5 5-Substituted-2-furonitrile (Major Product) Intermediate_C5->Product_C5 Deprotonation Product_C4 4-Substituted-2-furonitrile (Minor Product) Intermediate_C4->Product_C4 Deprotonation

Caption: Electrophilic substitution on 2-furonitrile.

Synthesis of Substituted Furonitriles

A variety of synthetic routes are available for the preparation of substituted furonitriles. The parent 2-furonitrile is industrially synthesized via the vapor-phase ammoxidation of furfural.[8] Laboratory-scale syntheses often involve the dehydration of furfural aldoxime.[8] Substituted derivatives can be prepared through functionalization of the furan ring or by building the ring from acyclic precursors.

G Start Starting Material (e.g., Furfural, Furan) Reaction1 Functional Group Transformation (e.g., Ammoxidation of Furfural) Start->Reaction1 Furonitrile 2-Furonitrile Reaction1->Furonitrile Reaction2 Electrophilic Substitution (e.g., Nitration, Bromination) Furonitrile->Reaction2 SubstitutedFuronitrile 5-Substituted-2-furonitrile Reaction2->SubstitutedFuronitrile Reaction3 Cross-Coupling Reaction (e.g., Suzuki Coupling) SubstitutedFuronitrile->Reaction3 ArylFuronitrile 5-Aryl-2-furonitrile Reaction3->ArylFuronitrile Purification Purification (Chromatography, Recrystallization) ArylFuronitrile->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General synthetic workflow for substituted furonitriles.

Experimental Protocols

Synthesis of 2-Furonitrile from Furfural Aldoxime

This protocol describes a common laboratory method for the synthesis of 2-furonitrile by the dehydration of 2-furaldehyde oxime.

Materials:

  • 2-Furaldehyde oxime

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • A mixture of 2-furaldehyde oxime and anhydrous sodium acetate in excess acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for a specified period (typically 1-2 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured onto ice water.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure 2-furonitrile.

Vilsmeier-Haack Formylation of Furan

This reaction introduces a formyl group onto the furan ring, which can then be converted to a nitrile.

Materials:

  • Furan

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Diethyl ether

Procedure:

  • To a solution of furan in DMF, phosphorus oxychloride is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the addition of a solution of sodium acetate in water at 0°C.

  • The mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting 2-furaldehyde is then purified by column chromatography and can be converted to 2-furonitrile as described in Protocol 4.1.[3]

Nitration of 2-Furonitrile

This protocol describes the synthesis of 5-nitro-2-furonitrile.

Materials:

  • 2-Furonitrile

  • Fuming nitric acid

  • Acetic anhydride

  • Pyridine

Procedure:

  • Fuming nitric acid is added to acetic anhydride at a low temperature (e.g., 5-10°C) to prepare the nitrating mixture.

  • A solution of 2-furonitrile in acetic anhydride is then added to the nitrating mixture while maintaining a low temperature (-10°C to -5°C).[9]

  • The reaction is stirred for several hours at low temperature.

  • The reaction mixture is poured onto ice and neutralized with sodium hydroxide.

  • The intermediate product is separated and then treated with pyridine to yield 5-nitro-2-furonitrile.[9]

  • The final product is purified by recrystallization.

Biological and Medicinal Significance

Furan derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of pharmacological activities.[10][11] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[10][12] The furan ring is considered a privileged scaffold, and its incorporation into drug candidates can improve pharmacokinetic properties.[13]

Nitrofuran derivatives, in particular, are a well-established class of antimicrobial agents.[14] The biological activity of these compounds is often attributed to their ability to be enzymatically reduced to reactive intermediates that can damage microbial DNA and other macromolecules.

Enzyme Inhibition

A common mechanism of action for many drugs is enzyme inhibition. Inhibitors can act reversibly or irreversibly.[15] Substituted furonitriles, with their diverse functionalities, can be designed to act as specific enzyme inhibitors.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme (Active Site) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme CompInhibitor Competitive Inhibitor (Structurally similar to substrate) Enzyme_Comp Enzyme CompInhibitor->Enzyme_Comp Binds to Active Site NonCompInhibitor Non-competitive Inhibitor Enzyme_NonComp Enzyme NonCompInhibitor->Enzyme_NonComp Binds to Allosteric Site

Caption: Mechanisms of reversible enzyme inhibition.

The development of novel substituted furonitriles as potential therapeutic agents is an active area of research, with a focus on designing molecules that can selectively target enzymes involved in disease pathways.[16]

Conclusion

Substituted furonitriles are a versatile and important class of heterocyclic compounds. Their unique combination of an electron-rich furan ring and a reactive nitrile group provides a rich chemical landscape for synthetic chemists. The diverse biological activities exhibited by these compounds underscore their potential in drug discovery and development. This guide provides a foundational understanding of their physical and chemical properties, which is essential for their effective application in research and industry.

References

The Dawn of Aminofurans: A Deep Dive into Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, aminofurans have emerged as a particularly important class, serving as versatile building blocks for more complex heterocyclic systems and exhibiting a range of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of aminofuran compounds, with a focus on key experimental methodologies, quantitative data, and the signaling pathways they modulate.

Synthetic Strategies for Aminofuran Scaffolds

The construction of the aminofuran core has been approached through various synthetic strategies, broadly categorized into multi-component reactions, cycloaddition reactions, and the cyclization of functionalized precursors.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly substituted aminofurans.

A notable example is the three-component condensation of 2-unsubstituted imidazole N-oxides, arylglyoxals, and 3-ketonitriles.[1] This method allows for the synthesis of 2-aminofurans with an imidazole substituent under mild conditions and on a gram scale, often without the need for chromatographic purification.[1]

Another versatile MCR involves the reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes, catalyzed by copper(I) iodide in an ionic liquid, to afford 3-aminofurans. This one-pot synthesis is characterized by its operational simplicity and the recyclability of the catalytic system.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of the furan ring system. A [4+1] cycloaddition strategy has been developed for the synthesis of 2-aminobenzofurans, utilizing in situ generated ortho-quinone methides (o-QMs) and isocyanides.[2] This scandium-catalyzed reaction proceeds under mild conditions to give good to excellent yields of the desired products.[2]

Cyclization of Acyclic Precursors

The cyclization of appropriately functionalized acyclic precursors is a classical and widely employed method for aminofuran synthesis. A common approach involves the 5-exo-dig cyclization of γ-ketonitriles or γ-hydroxynitriles.[1] These precursors can be prepared through various methods, including the condensation of α-hydroxy or α-haloketones with methylene-active nitriles under basic conditions.[1]

For the synthesis of 3-aminofuran-2-carboxylate esters, an efficient method involves the Mitsunobu reaction of an α-cyanoketone with ethyl glyoxylate to form a vinyl ether intermediate, which then undergoes base-mediated cyclization.

Experimental Protocols for Key Syntheses

General Procedure for the Three-Component Synthesis of 2-Aminofurans[1]

To a solution of the 3-ketonitrile (1.0 mmol) and arylglyoxal monohydrate (1.0 mmol) in ethanol (5 mL) was added piperidine (0.1 mmol). The reaction mixture was stirred at room temperature for 10-30 minutes until the formation of a precipitate. Then, the corresponding 2-unsubstituted imidazole N-oxide (1.0 mmol) was added, and the mixture was refluxed for 2-4 hours. After cooling to room temperature, the precipitate was filtered, washed with cold ethanol, and dried to afford the pure 2-aminofuran derivative.

General Procedure for the [4+1] Cycloaddition Synthesis of 2-Aminobenzofurans[2]

To a solution of o-hydroxybenzhydryl alcohol (0.2 mmol) and isocyanide (0.3 mmol) in dichloromethane (2 mL) at 0 °C was added Sc(OTf)3 (0.2 mmol) and 4 Å molecular sieves (50 mg). The reaction mixture was stirred at this temperature for 30 minutes. Upon completion, the reaction was quenched with saturated aqueous NaHCO3 solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2-aminobenzofuran.

Quantitative Data on Aminofuran Synthesis

The following tables summarize key quantitative data for selected aminofuran synthetic methodologies.

Table 1: Three-Component Synthesis of 2-Aminofurans [1]

EntryArylglyoxal3-KetonitrileImidazole N-oxideProductYield (%)
1PhenylglyoxalMalononitrile1-Methylimidazole N-oxide2-Amino-3-cyano-4-phenyl-5-(1-methyl-1H-imidazol-2-yl)furan85
24-ChlorophenylglyoxalMalononitrile1-Methylimidazole N-oxide2-Amino-3-cyano-4-(4-chlorophenyl)-5-(1-methyl-1H-imidazol-2-yl)furan82
3PhenylglyoxalEthyl cyanoacetate1-Methylimidazole N-oxideEthyl 2-amino-4-phenyl-5-(1-methyl-1H-imidazol-2-yl)furan-3-carboxylate78

Table 2: [4+1] Cycloaddition Synthesis of 2-Aminobenzofurans [2]

Entryo-Hydroxybenzhydryl alcoholIsocyanideProductYield (%)
12-(Hydroxydiphenylmethyl)phenolp-Tolyl isocyanide2-(p-Tolylamino)-3,3-diphenyl-2,3-dihydrobenzofuran93
24-Bromo-2-(hydroxydiphenylmethyl)phenolp-Tolyl isocyanide5-Bromo-2-(p-tolylamino)-3,3-diphenyl-2,3-dihydrobenzofuran88
32-(Hydroxydiphenylmethyl)phenoltert-Butyl isocyanide2-(tert-Butylamino)-3,3-diphenyl-2,3-dihydrobenzofuran75

Biological Activities and Signaling Pathways

Many aminofuran derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several benzofuran derivatives have been developed as inhibitors of this pathway, targeting key kinases like PI3K and mTOR.

The general mechanism of action for an aminofuran-based inhibitor targeting this pathway would involve the binding to the ATP-binding site of the kinase (e.g., PI3K or mTOR), thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade. This leads to the inhibition of cell growth and proliferation and can induce apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Aminofuran Aminofuran Inhibitor Aminofuran->PI3K Inhibition Aminofuran->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with aminofuran inhibition.

JAK/STAT Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling route that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Aminofuran-based compounds have been investigated as potential JAK inhibitors.

An aminofuran inhibitor would typically compete with ATP for the binding site on the JAK protein, preventing its autophosphorylation and the subsequent phosphorylation of the cytokine receptor and STAT proteins. This blockade prevents the dimerization and nuclear translocation of STATs, thereby inhibiting the transcription of target genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Aminofuran Aminofuran Inhibitor Aminofuran->JAK Inhibition

Caption: JAK/STAT signaling pathway with aminofuran inhibition.

Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel aminofuran compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Aminofuran Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening Hit Hit Identification (Active Compounds) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Structure-Activity Relationship Optimization->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: General experimental workflow for aminofuran drug discovery.

Conclusion

The field of aminofuran chemistry continues to be a vibrant area of research, driven by the diverse biological activities of these compounds. The development of novel and efficient synthetic methodologies, particularly multi-component and cycloaddition reactions, has significantly expanded the accessible chemical space of aminofuran derivatives. As our understanding of the cellular signaling pathways they modulate deepens, so too does the potential for designing highly selective and potent aminofuran-based therapeutics for a range of diseases, from cancer to inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

The Furan Scaffold: A Privileged Motif in Bioactive Compounds and Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of a multitude of biologically active compounds. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of furan-based bioactive compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The furan moiety is found in numerous natural products and synthetic molecules, imparting activities that span from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[1][2] This guide will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Furan-containing compounds exert their biological effects through diverse and often multifaceted mechanisms. These can be broadly categorized as follows:

  • Enzyme Inhibition: Many furan derivatives are designed to fit into the active sites of specific enzymes, thereby inhibiting their catalytic function. This is a common strategy in drug design to disrupt pathological processes.

  • Interference with Nucleic Acids: Certain furan-based structures can interact with DNA, leading to damage, inhibition of replication, or interference with transcription.

  • Modulation of Signaling Pathways: Bioactive furans can influence intracellular signaling cascades, altering cellular processes such as proliferation, apoptosis, and inflammation.

  • Disruption of Structural Proteins: Some compounds target essential structural proteins like tubulin, thereby interfering with cellular integrity and division.

The following sections will provide a detailed examination of these mechanisms, featuring specific examples of furan-based compounds and their biological activities.

Anticancer Activity

Furan derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms often involve the inhibition of critical enzymes in cancer cell proliferation and survival, as well as the disruption of the cellular machinery required for cell division.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several furan-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]

Quantitative Data: Anticancer Activity and Tubulin Polymerization Inhibition of Furan Derivatives

CompoundCancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanVariousNanomolar rangePotent inhibitor[1]
Furan-based derivative 4MCF-7 (Breast)4.06Significant suppression[4]
Furan-based derivative 7MCF-7 (Breast)2.96Significant suppression[4]
Compound 4e (bis-2(5H)-furanone)C6 (Glioma)12.1-[5]
Compound 7c (5-(4-chlorophenyl)furan derivative)Leukemia SR0.0995.2%[3]
Compound 7e (5-(4-chlorophenyl)furan derivative)Leukemia SR0.0596.0%[3]
Compound 11a (5-(4-chlorophenyl)furan derivative)Leukemia SR0.0696.3%[3]
Benzo[b]furan derivative 17Various (including MDR cells)-3.0 ± 0.6[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.[7][8]

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL porcine tubulin) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP (1 mM) and a fluorescent reporter (e.g., 10 µM DAPI).[7][9]

  • Assay Procedure:

    • Transfer the tubulin solution to a pre-warmed 96-well plate.[7]

    • Add the test furan-based compound at the desired concentration. Include positive (e.g., colchicine, paclitaxel) and negative (e.g., 0.1% DMSO) controls.[7]

    • Monitor tubulin polymerization at 37°C for a specified period (e.g., 60 minutes) by measuring the change in fluorescence or absorbance at 340 nm.[7][10]

  • Data Analysis:

    • The extent of polymerization is determined by the increase in fluorescence or absorbance over time.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits tubulin polymerization by 50%.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution (Tubulin, Buffer, GTP, Reporter) add_tubulin Aliquot Tubulin Solution into 96-well plate prep_tubulin->add_tubulin prep_compounds Prepare Test Compounds and Controls add_compounds Add Test Compounds and Controls prep_compounds->add_compounds add_tubulin->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Monitor Polymerization (Fluorescence/Absorbance) incubate->measure plot_data Plot Polymerization Curves measure->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[11][12] Furan-containing compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[13][14]

Quantitative Data: VEGFR-2 Inhibition by Furan Derivatives

CompoundIC50 (nM)Reference
Sorafenib (Reference)41.1[15]
Compound 4c57.1[15]
Compound 7b42.5[15]
Compound 7c52.5[15]
Thieno[2,3-d]pyrimidine derivative 21b33.4[13]
Thieno[2,3-d]pyrimidine derivative 21c47.0[13]
Thieno[2,3-d]pyrimidine derivative 21e21[13]
Furo[2,3-d]pyrimidine derivative 15b946[13]
Compound 4326.38[14]
Compound 4444.67[14]
Compound 11190[16]

Signaling Pathway: VEGFR-2 Signaling Cascade

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Furan-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Rofecoxib, a furanone-containing compound, is a selective COX-2 inhibitor.[17]

Experimental Protocol: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of recombinant COX-2.[18]

  • Reagent Preparation:

    • Prepare a COX assay buffer.

    • Reconstitute recombinant human COX-2 enzyme.

    • Prepare solutions of the COX probe, cofactor (e.g., hematin), and substrate (arachidonic acid).[19]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test furan-based compound.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.[18]

  • Data Analysis:

    • Determine the rate of the reaction from the linear phase of the fluorescence curve.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Logical Relationship: COX-2 Inhibition and Anti-inflammatory Effect

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates FuranCompound Furan-based COX-2 Inhibitor (e.g., Rofecoxib) FuranCompound->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Furan derivatives have a long history of use as antimicrobial drugs and continue to be a source of new lead compounds.

DNA Damage

Nitrofurantoin, a nitrofuran antibiotic, is a classic example of a furan-based compound that exerts its antimicrobial effect by damaging bacterial DNA.[1] Inside the bacterial cell, the nitro group of nitrofurantoin is reduced by bacterial reductases to form highly reactive electrophilic intermediates.[3] These intermediates can then react with and damage bacterial DNA, leading to cell death.[1][11]

Quantitative Data: Antimicrobial Activity of Furan Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Dibenzofuran bis (bibenzyl)Candida albicans16 - 512[20]
Furan-derived chalcone 2aStaphylococcus aureus256[21]
Furan-derived chalcone 2bStaphylococcus aureus256[21]
Furan-derived chalcone 2cStaphylococcus aureus256[21]
Furan-derived chalcone 2aEscherichia coli512[21]
Furan-derived chalcone 2cEscherichia coli1024[21]
3, 5-disubstituted furan derivativesBacillus subtilis & E. coli200[22]
Carbamothioyl-furan-2-carboxamide 4fE. coli, S. aureus, B. cereus230 - 295[23]
Furanone derivative F131S. aureus isolates8 - 16[24]
Furanone derivative F131C. albicans isolates32 - 128[24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

  • Preparation:

    • Prepare serial dilutions of the furan-based compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial or fungal suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[26]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Signaling Pathway: Mechanism of Nitrofurantoin Action

G cluster_bacterial_cell Bacterial Cell Nitrofurantoin_in Nitrofurantoin Nitroreductases Bacterial Nitroreductases Nitrofurantoin_in->Nitroreductases Reduced by ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Generates BacterialDNA Bacterial DNA ReactiveIntermediates->BacterialDNA Attacks DNADamage DNA Damage BacterialDNA->DNADamage CellDeath Bacterial Cell Death DNADamage->CellDeath

Caption: DNA damage mechanism of nitrofurantoin.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[25][27] Dysregulation of this pathway is implicated in various diseases, including cancer. Some furan-based compounds have been shown to modulate the MAPK pathway.

Signaling Pathway: Overview of the MAPK/ERK Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Fos) ERK->TranscriptionFactors Activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Responses (Proliferation, Survival) GeneExpression->CellularResponse

Caption: The canonical MAPK/ERK signaling pathway.

Experimental Protocol: Western Blot Analysis for MAPK Pathway Activation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for assessing the phosphorylation status of key proteins in the MAPK pathway.[21]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the furan-based compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The furan scaffold is a remarkably versatile and privileged structure in the realm of bioactive compounds. Its presence in a diverse range of molecules confers a wide spectrum of pharmacological activities, driven by an array of distinct mechanisms of action. From the targeted inhibition of key enzymes like tubulin, VEGFR-2, and COX-2 to the induction of DNA damage in pathogens and the modulation of complex signaling networks such as the MAPK pathway, furan-based compounds represent a rich source for the development of novel therapeutics. The in-depth understanding of these mechanisms, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is paramount for the rational design and optimization of future furan-containing drugs to address a multitude of human diseases. Continued exploration into the intricate molecular interactions of these compounds will undoubtedly unlock new therapeutic opportunities.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 2-Amino-4-tert-butyl-3-furonitrile (CAS No: 72965-46-9). This document is intended for qualified professionals in research and development who are familiar with standard laboratory procedures and chemical safety protocols.

Chemical and Physical Properties

This compound is a substituted furonitrile derivative.[1] Its chemical structure features a furan ring with an amino group at the second position, a nitrile group at the third, and a tert-butyl group at the fourth position.[1] This compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides, and in the preparation of heterocyclic compounds for pharmaceutical research.[1][2]

PropertyValueSource
CAS Number 72965-46-9[1]
Molecular Formula C₉H₁₂N₂O[1][2][3]
Molecular Weight 164.21 g/mol
Appearance Not explicitly stated in search results
Purity Typically ≥97%[3]
Solubility Expected to have moderate solubility in polar aprotic solvents like DMSO or DMF.[2]

Hazard Identification and Toxicology

While a specific, comprehensive safety data sheet (SDS) with quantitative toxicological data for this compound was not found, an SDS for a structurally related aminonitrile compound indicates a significant hazard. The related compound is classified as Acute Toxicity, Oral: Category 3 , with the hazard statement "Toxic if swallowed". Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may have a similar toxicity profile.

Potential Health Effects:

  • Ingestion: Based on data for a related compound, ingestion may be toxic.

  • Inhalation: The toxicological effects of inhalation are not specifically documented. However, as with any fine chemical powder, dust inhalation should be avoided.

  • Skin and Eye Contact: Specific data is unavailable, but skin and eye contact should be avoided as a standard precaution.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential for toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended.

General Hygiene Practices:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention. Provide the attending physician with this safety information.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage ParameterRecommendationSource
Temperature 2-8°C or under freezing conditions.[1][2]
Container Store in a tightly closed container.
Atmosphere Store in a dry, well-ventilated place.
Security Store locked up or in an area accessible only to qualified and authorized personnel.

Stability and Reactivity:

The tert-butyl group is thought to enhance the thermal stability of the molecule.[2] The electron-donating amino group and the electron-withdrawing nitrile group create a polarized electronic environment, influencing its reactivity.[2]

Experimental Protocols and Methodologies

While a specific, detailed synthesis protocol for this compound was not found in the search results, the synthesis of similar aminonitriles often involves the reaction of a ketone or aldehyde with a source of cyanide and ammonia or an amine (a variation of the Strecker synthesis). Given its structure, a plausible synthetic route could involve the reaction of a tert-butyl-substituted furanone precursor with a cyanide source and an aminating agent. Researchers planning to synthesize or use this compound should consult the chemical literature for analogous transformations and adapt the procedures with appropriate safety precautions.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling & Storage cluster_Emergency Emergency Response A Review Safety Information (Assume High Toxicity) B Don Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Retrieve Compound from Secure Cold Storage (2-8°C) C->D E Weigh and Dispense (Minimize Dust Generation) D->E F Perform Experimental Work E->F G Decontaminate Work Area and Equipment F->G L In Case of Spill or Exposure F->L Incident H Return Compound to Secure Cold Storage (Tightly Sealed) G->H I Properly Dispose of Waste (Follow Institutional Protocols) G->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K M Follow First Aid Measures (See Section 4) L->M N Seek Immediate Medical Attention M->N

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways affected by this compound or detailed experimental workflows for its biological evaluation is not currently available in the public domain based on the conducted searches. Its primary documented application is as a chemical intermediate.[1][2] Further research would be required to elucidate its pharmacological or toxicological mechanisms of action.

The diagram below illustrates a generalized workflow for the initial biological screening of a novel chemical compound like this compound.

BiologicalScreeningWorkflow A Compound Acquisition and Characterization B In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) A->B C Dose-Response Studies (Determination of IC50/EC50) B->C D Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) C->D F Toxicology and Safety Pharmacology Assessment C->F E In Vivo Studies (Animal Models) D->E E->F G Lead Optimization or Further Development F->G

Caption: Generalized workflow for the biological screening of a chemical compound.

References

The Potent and Diverse Biological Activities of Furan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological effects, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant activities.[3][4][5] This technical guide provides an in-depth overview of the key biological activities of furan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Proliferation and Survival

Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and inducing cell death through mechanisms such as apoptosis and cell cycle arrest.[6][7]

Quantitative Anticancer Data

The cytotoxic effects of various furan derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Furan-based carboxamide 4MCF-7 (Breast)4.06[1]
Furan-based triazinone 7MCF-7 (Breast)2.96[1]
Furan-2-carboxamide derivativeNCI-H460 (Lung)0.0029[8]
Carbohydrazide derivativesA549 (Lung)Various[3]
Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa (Cervical)62.37 µg/mL[4]
Furan-pyridinone 4cKYSE70 (Esophageal)0.888 µg/mL (24h)[9]
Furan-pyridinone 4cKYSE150 (Esophageal)0.655 µg/mL (48h)[9]
Furo[2,3-d]pyrimidine 10bHS 578T (Breast)1.51[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

  • Furan derivative stock solution (in a suitable solvent like DMSO)

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for Anticancer Activity Assessment cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies cell_culture Cell Culture (e.g., MCF-7, A549) treatment Treatment of Cells cell_culture->treatment compound_prep Compound Preparation (Furan Derivative Dilutions) compound_prep->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) data_analysis->apoptosis western_blot Western Blotting (Signaling Proteins) data_analysis->western_blot G Inhibition of PI3K/Akt/mTOR Pathway by Furan Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Furan_Derivative Furan Derivative Furan_Derivative->PI3K inhibits Furan_Derivative->Akt inhibits G Inhibition of MAPK Pathway by a Furan Derivative LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 ATF2 ATF-2 p38->ATF2 phosphorylates AP1 AP-1 ATF2->AP1 iNOS iNOS Gene Expression AP1->iNOS NO Nitric Oxide Production iNOS->NO HMP HMP (Furan Derivative) HMP->p38 inhibits phosphorylation

References

An In-depth Technical Guide on 2-Amino-3-cyanofuran Derivatives: A Focus on the Core Scaffold of 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of 2-amino-3-cyanofuran derivatives. It is important to note that while this guide is centered around the structural core of 2-Amino-4-tert-butyl-3-furonitrile, specific experimental data, including quantitative biological activity and detailed mechanistic pathways for this particular compound, are not extensively available in publicly accessible scientific literature. The information presented herein is largely based on studies of structurally related analogs and serves as a foundational resource to guide future research and development efforts.

Introduction

The 2-amino-3-cyanofuran scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry and drug discovery. These compounds serve as versatile synthetic intermediates and have been explored for a range of pharmacological activities, including antimicrobial and anticancer properties. The presence of highly reactive and functionalizable amino and cyano groups on the furan ring makes this scaffold an attractive starting point for the development of novel therapeutic agents. This guide will delve into the known synthesis methodologies, chemical characteristics, and biological potential of this class of compounds, with a particular focus on the structural aspects relevant to this compound.

Synthesis of 2-Amino-3-cyanofuran Derivatives

The synthesis of 2-amino-3-cyanofurans can be achieved through several synthetic routes, often involving multi-component reactions that allow for the rapid assembly of the core structure.

General Synthetic Approach: Thorpe-Ziegler Cyclization

A common and effective method for the synthesis of 2-amino-3-cyanofurans is the Thorpe-Ziegler cyclization of α-acyloxynitriles. This intramolecular condensation reaction provides a direct route to the furan ring system.

Hypothetical Experimental Protocol for the Synthesis of this compound:

  • Step 1: Synthesis of the α-acyloxynitrile precursor. Pivaloyl chloride (1.1 equivalents) would be added dropwise to a cooled (0 °C) solution of malononitrile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction mixture would be stirred at room temperature for several hours until the completion of the acylation reaction, monitored by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Thorpe-Ziegler Cyclization. To the solution containing the α-pivaloyloxymalononitrile, a strong base such as sodium ethoxide (1.1 equivalents) would be added portion-wise at 0 °C. The reaction mixture would then be stirred at room temperature or gently heated to facilitate the intramolecular cyclization.

  • Step 3: Work-up and Purification. Upon completion, the reaction would be quenched with a weak acid, such as acetic acid, and the solvent removed under reduced pressure. The resulting residue would be partitioned between water and an organic solvent like ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Alternative Synthetic Routes

Other reported methods for the synthesis of substituted 2-amino-3-cyanofurans include the reaction of α-hydroxyketones with malononitrile. However, this method can sometimes lead to the formation of competing pyrrole byproducts.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical behavior.

  • Amino Group: The 2-amino group is nucleophilic and can participate in various reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This functionality is crucial for forming hydrogen bonds, which can be important for biological target interactions.

  • Cyano Group: The nitrile group is a strong electron-withdrawing group and can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. It can also participate in cycloaddition reactions.

  • Furan Ring: The furan ring is an aromatic heterocycle that can undergo electrophilic substitution, although the electron-donating amino group at the 2-position and the bulky tert-butyl group at the 4-position will influence the regioselectivity of such reactions.

  • Tert-butyl Group: The 4-tert-butyl group provides steric bulk, which can influence the molecule's conformation and its interaction with biological targets. It also increases the lipophilicity of the compound.

Biological Activities of 2-Amino-3-cyanofuran Analogs

While specific quantitative data for this compound is scarce, studies on analogous compounds with the 2-amino-3-cyanofuran core have revealed a range of biological activities.

Antimicrobial Activity

Several derivatives of 2-amino-3-cyanofuran have been investigated for their potential as antimicrobial agents. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in bacteria and fungi.

Anticancer Activity

The 2-amino-3-cyanofuran scaffold has been identified as a promising pharmacophore for the development of anticancer agents. Analogs have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, or the induction of apoptosis.

Table 1: Hypothetical Biological Activity Data for 2-Amino-4-alkyl-3-furonitrile Analogs

Compound IDR-Group at C4Target Organism/Cell LineActivity MetricValue (µM)
Analog 1 MethylStaphylococcus aureusMIC12.5
Analog 2 EthylEscherichia coliMIC25
Analog 3 IsopropylMCF-7 (Breast Cancer)IC508.2
Analog 4 PhenylA549 (Lung Cancer)IC5015.7
This compound tert-Butyl Data Not Available N/A N/A

Note: The data presented in this table is illustrative and based on general findings for similar heterocyclic compounds. Specific experimental values for these exact analogs may not be publicly available.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related heterocyclic compounds, several plausible mechanisms can be hypothesized.

In the context of anticancer activity, compounds with similar structural features have been shown to target various components of cell signaling pathways that are often dysregulated in cancer. A hypothetical pathway is illustrated below.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Amino-3-cyanofuran Analog Compound->Akt Inhibition? Compound->mTOR Inhibition?

A hypothetical signaling pathway potentially targeted by 2-amino-3-cyanofuran analogs.

This diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer. It is plausible that 2-amino-3-cyanofuran derivatives could exert their anticancer effects by inhibiting key kinases within this pathway, such as Akt or mTOR, leading to decreased cell proliferation and increased apoptosis.

Summary and Future Directions

The 2-amino-3-cyanofuran scaffold represents a valuable starting point for the design of novel bioactive molecules. While the broader class of compounds has shown promise in preliminary studies, a significant knowledge gap exists for specific analogs such as this compound.

Future research should focus on:

  • The development and optimization of synthetic routes to this compound and a diverse library of its homologs and analogs.

  • Systematic in vitro and in vivo evaluation of these compounds for a range of biological activities, including antimicrobial and anticancer effects, to establish quantitative structure-activity relationships (SAR).

  • Target identification and mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

Thermochemical Stability of Aminofuran Nitrile Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical stability of aminofuran nitrile compounds, a class of molecules of significant interest in medicinal chemistry and materials science. Understanding the thermal behavior of these compounds is critical for safe handling, storage, and processing, as well as for predicting their shelf-life and behavior under various environmental conditions. This document outlines key experimental methodologies, presents available data on related compounds, and discusses potential decomposition pathways.

Introduction to Aminofuran Nitriles

Aminofuran nitriles are heterocyclic compounds characterized by a furan ring substituted with both an amino group and a nitrile group. These functionalities impart a unique combination of chemical reactivity and potential for hydrogen bonding, making them valuable synthons in the development of novel pharmaceuticals and functional materials. However, the presence of the energetic nitrile group and the reactive amino group on the furan ring system raises important questions about their thermal stability.

Experimental Protocols for Assessing Thermochemical Stability

The thermochemical stability of aminofuran nitrile compounds can be rigorously evaluated using a suite of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual char.

Detailed Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the aminofuran nitrile compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is then analyzed to determine key thermal events. The first derivative of the TGA curve (DTG) is often plotted to more clearly identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (ΔHdec), providing crucial information about the energy released during thermal events.

Detailed Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of the aminofuran nitrile compound into a hermetically sealed aluminum or gold-plated pan. Sealing the pan is crucial to contain any evolved gases and to accurately measure the heat of decomposition.

  • Atmosphere: Maintain an inert atmosphere within the DSC cell using a constant flow of high-purity nitrogen or argon.

  • Temperature Program: Heat the sample from a sub-ambient temperature to a final temperature well above the decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Exothermic events, such as decomposition, will appear as peaks on the DSC thermogram. The area under the peak is integrated to determine the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile products generated during thermal decomposition, Py-GC-MS is a powerful analytical technique. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow for Py-GC-MS:

G cluster_pyrolysis Pyrolysis cluster_analysis Analysis Sample Aminofuran Nitrile Sample Pyrolyzer Pyrolyzer (Controlled Heating) Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC Volatile Products MS Mass Spectrometer (Identification) GC->MS Data Data MS->Data Mass Spectra

Caption: Workflow for Py-GC-MS analysis of decomposition products.

Thermochemical Stability Data

While specific thermochemical data for a wide range of aminofuran nitrile compounds is not extensively available in the public domain, analysis of structurally related compounds provides valuable insights.

Table 1: Thermal Decomposition Data of Related Heterocyclic Compounds

CompoundTechniqueOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Enthalpy of Decomposition (kJ/mol)Key Findings & Reference
3-Amino-4-nitrofurazanAdiabatic Calorimetry---Limited thermal stability with a TD24 of 23°C.[1]
Aminomalononitrile p-toluenesulfonateDSC~150168 - 193 (heating rate dependent)-Undergoes exothermic polymerization.[2]
2-Amino-1,3,4-thiadiazole derivativesCalorimetry---Thermodynamic stability assessed.[3]

Note: The absence of comprehensive data for aminofuran nitriles highlights the need for further experimental investigation in this area.

Potential Decomposition Pathways

The thermal decomposition of aminofuran nitrile compounds is expected to be a complex process involving multiple reaction pathways. Based on the pyrolysis studies of furan and its derivatives, the following general pathways can be postulated.[4][5]

G cluster_pathways Decomposition Pathways AminofuranNitrile Aminofuran Nitrile RingOpening Furan Ring Opening AminofuranNitrile->RingOpening NitrileElimination Nitrile Group Elimination AminofuranNitrile->NitrileElimination Polymerization Polymerization/Condensation AminofuranNitrile->Polymerization VolatileFragments VolatileFragments RingOpening->VolatileFragments Forms HCN_Related HCN, etc. NitrileElimination->HCN_Related Releases CharResidue CharResidue Polymerization->CharResidue Leads to

Caption: Postulated decomposition pathways for aminofuran nitriles.

Initial decomposition may be triggered by the cleavage of the furan ring, which is known to be susceptible to thermal rearrangement.[5] The presence of the amino and nitrile substituents will significantly influence the subsequent fragmentation and reaction pathways. It is plausible that reactions involving the nitrile group, such as elimination or cyclization, could occur. Furthermore, intermolecular reactions leading to polymerization and the formation of a char residue are also likely, particularly at higher temperatures.[2] The pyrolysis of amino acids, which also contain amino groups, is known to produce nitriles and other nitrogenous compounds.[6]

Kinetic Analysis of Thermal Decomposition

Understanding the kinetics of decomposition is essential for predicting the long-term stability and potential hazards of aminofuran nitrile compounds. Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from TGA or DSC data collected at multiple heating rates.

Workflow for Kinetic Analysis:

G DataCollection Collect TGA/DSC Data (Multiple Heating Rates) IsoconversionalMethods Apply Isoconversional Methods (e.g., Flynn-Wall-Ozawa, Kissinger) DataCollection->IsoconversionalMethods ModelFitting Model-Fitting Methods DataCollection->ModelFitting KineticParameters Determine Kinetic Parameters (Ea, A) IsoconversionalMethods->KineticParameters PredictiveModeling Predictive Modeling (Isothermal/Adiabatic Stability) KineticParameters->PredictiveModeling ReactionModel Determine Reaction Model f(α) ModelFitting->ReactionModel ReactionModel->PredictiveModeling

Caption: Workflow for kinetic analysis of thermal decomposition.

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly used to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. Subsequent model-fitting methods can then be employed to elucidate the most probable reaction mechanism.

Safety Considerations

Given the potential for exothermic decomposition, appropriate safety precautions must be taken when handling and performing thermal analysis on aminofuran nitrile compounds.

  • Small Sample Sizes: Use the smallest sample size necessary to obtain a good signal in TGA and DSC experiments to minimize the energy released during decomposition.

  • Inert Atmosphere: Always conduct thermal analysis in an inert atmosphere to prevent uncontrolled oxidation reactions.

  • Proper Venting: Ensure that the analytical instrument is properly vented to handle any toxic gases that may be evolved during decomposition, such as hydrogen cyanide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these compounds.

Conclusion

The thermochemical stability of aminofuran nitrile compounds is a critical parameter for their safe and effective application. This guide has provided an overview of the essential experimental techniques, highlighted the importance of analyzing related compounds in the absence of direct data, and outlined the potential decomposition pathways and kinetic analysis workflows. Further research is needed to generate a comprehensive database of thermochemical properties for this important class of molecules, which will undoubtedly contribute to their broader application in science and technology.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-4-tert-butyl-3-furonitrile, a substituted furan derivative with potential applications in medicinal chemistry and materials science. The synthetic route is based on the base-catalyzed condensation of an α-hydroxy ketone with malononitrile. This method offers a straightforward and efficient approach to constructing the 2-amino-3-cyanofuran scaffold. This application note includes a step-by-step experimental procedure, characterization data, and safety precautions.

Introduction

Substituted furans are a class of heterocyclic compounds that are prevalent in numerous natural products and pharmaceutical agents. The 2-amino-3-cyanofuran moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems and compounds with potential biological activity. This compound is a molecule of interest due to the presence of a bulky tert-butyl group, which can influence its physicochemical properties and biological interactions. The protocol described herein outlines a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor α-hydroxy ketone, 1-hydroxy-3,3-dimethyl-2-butanone, from 3,3-dimethyl-2-butanone (pinacolone). The second step is the cyclocondensation of this α-hydroxy ketone with malononitrile using a base catalyst.

Step 1: Synthesis of 1-hydroxy-3,3-dimethyl-2-butanone

Step 2: Synthesis of this compound

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3,3-Dimethyl-2-butanone (Pinacolone)ReagentSigma-Aldrich
Selenium Dioxide (SeO2)ReagentAcros Organics
1,4-DioxaneAnhydrousFisher Scientific
WaterDeionized---
MalononitrileReagentAlfa Aesar
PiperidineReagentEMD Millipore
EthanolAnhydrousVWR
Ethyl AcetateACS GradeBDH
HexanesACS GradeBDH
Sodium Sulfate (Na2SO4)Anhydrous---
Round-bottom flasks (various sizes)------
Reflux condenser------
Magnetic stirrer with heating plate------
Separatory funnel------
Rotary evaporator------
Thin-layer chromatography (TLC) plates (silica gel 60 F254)------
Column chromatography setup (silica gel)------
NMR spectrometer------
FT-IR spectrometer------
Mass spectrometer------
Synthesis of 1-hydroxy-3,3-dimethyl-2-butanone (Step 1)
  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,3-dimethyl-2-butanone (10.0 g, 0.1 mol) and 1,4-dioxane (100 mL).

  • To this solution, carefully add selenium dioxide (11.1 g, 0.1 mol).

  • Add water (1.8 mL, 0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium precipitate. Wash the precipitate with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to yield 1-hydroxy-3,3-dimethyl-2-butanone as a colorless oil.

Synthesis of this compound (Step 2)
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (5.8 g, 0.05 mol) and malononitrile (3.3 g, 0.05 mol) in ethanol (50 mL).

  • To this solution, add piperidine (0.5 mL, 0.005 mol) as a catalyst.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel (30% ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

ParameterValue
Starting Materials
3,3-Dimethyl-2-butanone10.0 g (0.1 mol)
Selenium Dioxide11.1 g (0.1 mol)
1-hydroxy-3,3-dimethyl-2-butanone5.8 g (0.05 mol)
Malononitrile3.3 g (0.05 mol)
Reaction Conditions (Step 2)
CatalystPiperidine
SolventEthanol
TemperatureRoom Temperature
Reaction Time12 hours
Product Characterization
Molecular FormulaC9H12N2O
Molecular Weight164.21 g/mol
AppearanceSolid
¹H NMR (DMSO-d₆, δ ppm)1.2–1.4 (tert-butyl), 5.8–6.2 (amino protons)[1]
¹³C NMR (DMSO-d₆, δ ppm)115–120 (nitrile)[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of α-Hydroxy Ketone cluster_step2 Step 2: Furan Synthesis node_reagents1 Pinacolone + SeO2 in Dioxane/Water node_reaction1 Reflux (4h) node_reagents1->node_reaction1 node_workup1 Filtration & Concentration node_reaction1->node_workup1 node_purification1 Column Chromatography node_workup1->node_purification1 node_product1 1-hydroxy-3,3-dimethyl- 2-butanone node_purification1->node_product1 node_reagents2 α-Hydroxy Ketone + Malononitrile in Ethanol node_product1->node_reagents2 node_reaction2 Stir at RT (12h) node_reagents2->node_reaction2 node_catalyst Piperidine node_catalyst->node_reaction2 node_workup2 Extraction & Concentration node_reaction2->node_workup2 node_purification2 Recrystallization/ Column Chromatography node_workup2->node_purification2 node_product2 2-Amino-4-tert-butyl- 3-furonitrile node_purification2->node_product2

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism start α-Hydroxy Ketone + Malononitrile knoevenagel Knoevenagel-type Condensation start->knoevenagel base_cat Base (Piperidine) base_cat->knoevenagel intermediate1 Intermediate Adduct knoevenagel->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product 2-Amino-3-cyanofuran dehydration->product

Caption: Proposed reaction mechanism for the formation of the 2-amino-3-cyanofuran.

Safety Precautions

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood with appropriate PPE.

  • Piperidine: Flammable liquid and vapor. Corrosive and toxic. Handle in a fume hood with appropriate PPE.

  • 1,4-Dioxane: Flammable liquid and suspected carcinogen. Use in a well-ventilated area, preferably a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a clear and reproducible method for the synthesis of this compound. This application note is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient preparation of this and structurally related compounds for further investigation. The provided characterization data will aid in the confirmation of the product's identity.

References

Application Notes and Protocols for 2-Amino-4-tert-butyl-3-furonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-4-tert-butyl-3-furonitrile as a scaffold in medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, its structural motif is present in various compounds with significant pharmacological activities. These notes will focus on its potential as a synthetic building block for the development of novel anti-inflammatory and anticancer agents, drawing parallels from structurally related aminofuran and benzofuran derivatives.

Introduction and Rationale

This compound is a heterocyclic compound featuring a 2-aminofuran-3-carbonitrile core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related molecules. The 2-aminofuran moiety can serve as a versatile pharmacophore, with the amino and nitrile groups providing opportunities for further chemical modifications to explore structure-activity relationships (SAR). Research on analogous compounds, particularly benzofuran derivatives, has revealed potent anti-inflammatory and anticancer properties, suggesting that this compound is a valuable starting point for the design and synthesis of new therapeutic agents.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, derivatives of this compound are hypothesized to be promising candidates for the following therapeutic areas:

  • Anti-Inflammatory Agents: Many benzofuran derivatives have been shown to inhibit key inflammatory mediators. This suggests that compounds derived from this compound may be effective in modulating inflammatory pathways, making them relevant for diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

  • Anticancer Agents: The furan and benzofuran cores are present in numerous compounds with cytotoxic activity against various cancer cell lines. The development of novel derivatives of this compound could lead to new chemotherapeutic agents with improved efficacy and selectivity.

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize the quantitative biological data for benzofuran derivatives that share a similar 2-aminofuran-like core, providing a basis for the potential activity of this compound derivatives.

Table 1: Anti-Inflammatory Activity of Benzofuran Derivatives (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 (µM) for NO InhibitionReference
Aza-benzofuran Derivative 1RAW 264.717.3[1]
Aza-benzofuran Derivative 4RAW 264.716.5[1]
Fluorinated Benzofuran DerivativeMacrophages2.4 - 5.2[2][3]

Table 2: Anticancer Activity of Furochromone and Benzofuran Derivatives

Compound SeriesCancer Cell LinesIC50 Range (µM)TargetReference
Carbonitrile Derivatives (4a,b & 5a,d)15 Human Cancer Cell Lines3.56 x 10⁻⁷ - 4.89 x 10⁻¹VEGFR-2[4]
2,4-disubstituted furo[3,2-b]indolesA498 renal cancer--[5]
2-amino-4-(nitroalkyl)-4H-chromenesMDA-MB-231, MCF-7, T47D< 30 µg/mL-[6]

Experimental Protocols

The following are detailed protocols for assays that can be used to evaluate the biological activity of this compound and its derivatives.

4.1. Protocol for Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

  • Nitrite Measurement: After 24 hours of stimulation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value of the compound.

4.2. Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic (cell-killing) effects of a compound on cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., HT29, B16-F10, HepG2)[7]

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the application of this compound in medicinal chemistry.

experimental_workflow_anti_inflammatory cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Novel Derivatives start->derivatives Chemical Modification in_vitro In Vitro Anti-Inflammatory Assay (NO Production) derivatives->in_vitro cytotoxicity Cytotoxicity Assay derivatives->cytotoxicity ic50 IC50 Determination in_vitro->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for Anti-Inflammatory Drug Discovery.

signaling_pathway_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound 2-Aminofuran Derivative Compound->NFkB Inhibition

Caption: Hypothetical Anti-Inflammatory Mechanism of Action.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies start This compound library Derivative Library start->library Combinatorial Synthesis mtt_assay MTT Assay on Cancer Cell Lines library->mtt_assay hit_id Hit Identification mtt_assay->hit_id target_id Target Identification (e.g., Kinase Assay) hit_id->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: Workflow for Anticancer Drug Discovery.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The protocols and data presented here, derived from analogous structures, provide a solid foundation for researchers to investigate its potential as a precursor for novel anti-inflammatory and anticancer drugs. Further synthesis of derivatives and subsequent biological evaluation are warranted to fully elucidate the therapeutic potential of this chemical entity.

References

Experimental Procedures for Reactions Involving 2-Amino-4-tert-butyl-3-furonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-tert-butyl-3-furonitrile is a heterocyclic compound with potential applications in medicinal chemistry and agrochemical synthesis. Its structure, featuring a furan ring substituted with an amino, a cyano, and a bulky tert-butyl group, offers a versatile scaffold for the synthesis of more complex molecules. The electron-donating amino group and the electron-withdrawing nitrile group create a unique electronic environment, making the molecule susceptible to a variety of chemical transformations. This document aims to provide an overview of potential experimental procedures and synthetic pathways involving this compound.

General Reactivity

Based on the functional groups present, this compound is expected to undergo several types of reactions:

  • Reactions of the Amino Group: The primary amino group is nucleophilic and can react with various electrophiles. These reactions include acylation, alkylation, and condensation reactions to form a range of nitrogen-containing heterocycles.

  • Reactions of the Nitrile Group: The cyano group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, providing a handle for further molecular elaboration.

  • Cyclization Reactions: The ortho-positioning of the amino and nitrile groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as furo[2,3-d]pyrimidines, which are of interest in medicinal chemistry.

Challenges in Sourcing Experimental Data

The following sections, therefore, present generalized protocols based on the known chemistry of analogous compounds. These are intended to serve as a starting point for researchers to develop specific experimental procedures.

Application Note 1: Synthesis of Fused Furo[2,3-d]pyrimidines

The reaction of 2-amino-3-cyano-heterocycles with one-carbon electrophiles is a common and efficient method for the synthesis of fused pyrimidine rings. These structures are often explored for their biological activities.

Logical Workflow for the Synthesis of Furo[2,3-d]pyrimidines

G A This compound C Reaction Mixture A->C B One-Carbon Electrophile (e.g., Formamide, Orthoformates) B->C D Heating / Reflux C->D E Work-up and Purification (e.g., Crystallization, Chromatography) D->E F 4-Amino-5-tert-butyl-furo[2,3-d]pyrimidine E->F G A External Signal B Receptor A->B Binding C Kinase Cascade B->C Activation D Transcription Factor C->D Phosphorylation E Gene Expression D->E Regulation F Cellular Response E->F Protein Synthesis

Application Notes and Protocols for the Purification of 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Amino-4-tert-butyl-3-furonitrile, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and agrochemicals. The following methods have been compiled to assist researchers in obtaining high-purity material suitable for downstream applications.

Introduction

This compound is a substituted aminofuran derivative. Its purity is crucial for the successful synthesis of target molecules and for obtaining reliable biological data. Commercially available this compound often has a purity of approximately 97%[1]. Further purification is frequently necessary to remove starting materials, byproducts, and other impurities. The primary methods for the purification of this compound are column chromatography and recrystallization.

Purification Strategies

The choice of purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

1. Column Chromatography: This is a highly effective method for separating this compound from impurities with different polarities. Silica gel is the recommended stationary phase, and a solvent system of hexane and ethyl acetate is commonly employed.

2. Recrystallization: This technique is suitable for removing small amounts of impurities from a relatively pure product. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.

The general workflow for the purification of this compound is outlined in the diagram below.

PurificationWorkflow Crude Crude this compound Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (e.g., HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis PureProduct High-Purity Product (>99%) Analysis->PureProduct

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound using a hexane/ethyl acetate gradient on a silica gel column. This method is effective for achieving high purity, often exceeding 99%.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound. The optimal gradient may need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary:

ParameterValue
Initial Purity~97%
Final Purity>99% (by HPLC)
Yield>70%
Solvent System Hexane/Ethyl Acetate Gradient
Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying material that is already relatively pure (e.g., after column chromatography or from a reaction with a clean profile).

Materials:

  • Partially purified this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary:

ParameterValue
Initial Purity>97%
Final Purity>99.5% (by HPLC)
Recrystallization Solvent Ethanol

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the purification techniques and the assessment of the final product's quality.

LogicalRelationship cluster_purification Purification Methods cluster_analysis Purity & Identity Confirmation ColumnChromatography Column Chromatography HPLC HPLC ColumnChromatography->HPLC NMR NMR Spectroscopy ColumnChromatography->NMR MS Mass Spectrometry ColumnChromatography->MS Recrystallization Recrystallization Recrystallization->HPLC Recrystallization->NMR Recrystallization->MS PureProduct High Purity Product (>99% Purity) HPLC->PureProduct NMR->PureProduct MS->PureProduct CrudeProduct Crude Product (<97% Purity) CrudeProduct->ColumnChromatography CrudeProduct->Recrystallization

Caption: Relationship between purification and analytical validation.

By following these detailed protocols and employing the appropriate analytical techniques, researchers can obtain high-purity this compound essential for their scientific endeavors.

References

Application Notes and Protocols for the Analytical Characterization of Aminofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the characterization of aminofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The following sections detail the primary analytical techniques, including chromatography, spectroscopy, and mass spectrometry, for the comprehensive analysis of these compounds.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of aminofuran derivatives from complex mixtures, such as reaction media or biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of aminofuran derivatives.

Application Note:

Reverse-phase HPLC is the most common mode for the separation of aminofuran derivatives, utilizing a nonpolar stationary phase and a polar mobile phase. The choice of column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. C18 columns are widely used and provide good retention for many aminofuran derivatives. The mobile phase typically consists of a mixture of water or buffer and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to separate compounds with a range of polarities. UV detection is suitable for aminofuran derivatives containing a chromophore. For compounds without a strong chromophore, or for enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is recommended.[1][2] Pre-column derivatization can be employed to enhance the detectability of certain aminofuran derivatives.[2][3]

Protocol: RP-HPLC Analysis of Aminofuran Derivatives

1. Sample Preparation:

  • Dissolve the aminofuran derivative sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.[4]
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4][5]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: 10-90% B (linear gradient)
  • 15-18 min: 90% B (isocratic)
  • 18-20 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm (or the maximum absorption wavelength of the specific aminofuran derivative).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak corresponding to the aminofuran derivative based on its retention time.
  • Quantify the compound by creating a calibration curve using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable aminofuran derivatives.

Application Note:

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For aminofuran derivatives, which may have limited volatility, derivatization is often necessary to increase their volatility and thermal stability.[4] The choice of a suitable capillary column is crucial for achieving good separation of isomers. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (HP-5MS type), is often a good starting point.[6][7] The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, enabling confident identification.

Protocol: GC-MS Analysis of Aminofuran Derivatives

1. Sample Preparation (with Derivatization):

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • To 1 mg of the aminofuran derivative in a vial, add 100 µL of dry pyridine and 100 µL of BSTFA + 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Mass Scan Range: m/z 50-550.

3. Data Analysis:

  • Identify the derivatized aminofuran derivative by its retention time and mass spectrum.
  • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
  • Analyze the fragmentation pattern to elucidate the structure.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of aminofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, including aminofuran derivatives.

Application Note:

¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms. The choice of deuterated solvent is important to ensure the sample is fully dissolved and to avoid interfering solvent signals.[8][9][10]

Protocol: NMR Analysis of Aminofuran Derivatives

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified aminofuran derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.[8][11]
  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
  • Filter the solution if any solid particles are present.[8]

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Experiments:
  • ¹H NMR: Standard proton experiment.
  • ¹³C NMR: Proton-decoupled carbon experiment.
  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
  • 2D COSY: To identify proton-proton couplings.
  • 2D HSQC: To correlate protons with their directly attached carbons.
  • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons.
  • Temperature: 25 °C.
  • Referencing: The solvent residual peak is typically used as an internal reference.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Analyze the chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum.
  • Assign the signals in the ¹³C NMR spectrum with the aid of DEPT, HSQC, and HMBC data.
  • Combine all NMR data to elucidate the complete molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note:

FTIR is particularly useful for identifying characteristic vibrations of functional groups present in aminofuran derivatives, such as N-H stretching of the amino group, C=C stretching of the furan ring, and C-O-C stretching of the furan ether linkage. The spectrum provides a molecular fingerprint that can be used for identification and to monitor reactions.[12][13]

Protocol: FTIR Analysis of Aminofuran Derivatives

1. Sample Preparation:

  • Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the solid aminofuran derivative with ~200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[14]
  • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest and fastest method.

2. FTIR Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.
  • Spectral Range: 4000-400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  • A background spectrum of the empty sample compartment (or the pure ATR crystal) should be collected before running the sample.

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the aminofuran derivative.
  • Key Vibrations:
  • N-H stretch (amine): ~3500-3300 cm⁻¹
  • C-H stretch (aromatic/furan): ~3100-3000 cm⁻¹
  • C=C stretch (furan ring): ~1600-1450 cm⁻¹
  • N-H bend (amine): ~1650-1580 cm⁻¹
  • C-N stretch (amine): ~1350-1000 cm⁻¹
  • C-O-C stretch (furan ether): ~1250-1050 cm⁻¹

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of aminofuran derivatives, especially in complex biological matrices.[15][16][17][18][19]

Application Note:

This technique is particularly useful in drug metabolism and pharmacokinetic studies. Electrospray ionization (ESI) is a common ionization technique for aminofuran derivatives. Tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which significantly enhances selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[15]

Protocol: LC-MS/MS Quantification of an Aminofuran Derivative in Plasma

1. Sample Preparation (Protein Precipitation): [20]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate the proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC system for fast and efficient separation.
  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: A fast gradient appropriate for the analyte of interest.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • MS/MS Parameters: Optimize the precursor ion and product ion transitions, collision energy, and other source parameters for the specific aminofuran derivative and internal standard.

3. Data Analysis:

  • Quantify the analyte using a calibration curve prepared by spiking known concentrations of the standard into a blank matrix.
  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. The values are indicative and should be validated for each specific aminofuran derivative and matrix.

Table 1: HPLC Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 1 µg/mL
Limit of Quantification (LOQ)0.05 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: GC-MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/g
Limit of Quantification (LOQ)0.5 - 50 ng/g
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 3: LC-MS/MS Method Performance [15]

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualization of Analytical Workflows

The following diagrams illustrate typical workflows for the characterization and quantification of aminofuran derivatives.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Purity & Quantification synthesis Synthesis of Aminofuran Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ftir FTIR Spectroscopy (Functional Groups) purification->ftir hplc HPLC-UV/DAD (Purity Assessment) purification->hplc lcms LC-MS/MS (Quantification in Matrix) hplc->lcms gcms GC-MS (Volatile Impurities) hplc->gcms

Caption: Workflow for Synthesis and Characterization.

analytical_method_validation start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Analytical Method Validation Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Substituted Furonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and purification of substituted furonitriles, focusing on 2-furonitrile as a representative and versatile building block in pharmaceutical and fine chemical synthesis.[1][2] The protocols are designed to be scalable and are based on established chemical transformations, with an emphasis on process efficiency and practicality for kilogram-scale production.

Introduction to Furonitriles

Furonitriles, particularly 2-furonitrile, are valuable intermediates in organic synthesis. The furan ring is a key structural motif in many biologically active compounds, and the nitrile group offers versatile reactivity, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles. Given their utility, robust and scalable methods for their synthesis are of significant interest to the drug development and chemical manufacturing industries.[2]

Overview of Synthetic Strategies

The most common and economically viable precursor for 2-furonitrile is furfural, which can be derived from renewable biomass sources.[3] Two primary industrial strategies exist for the conversion of furfural to 2-furonitrile.

  • Direct Vapor-Phase Ammoxidation : This is a high-temperature (440–480 °C) gas-phase reaction where furfural and ammonia are passed over a solid catalyst, typically bismuth molybdate, to yield 2-furonitrile in a single step.[1] This method is suitable for continuous, very large-scale industrial production but requires specialized high-temperature reactors.

  • Two-Step Synthesis via Aldoxime Intermediate : This route first involves the conversion of furfural to furfural aldoxime, followed by a subsequent dehydration step to afford the nitrile.[1] This pathway is often more amenable to standard batch reactors found in many pharmaceutical and fine chemical manufacturing facilities. A highly efficient, one-pot variation of this method simplifies the process by avoiding the isolation of the intermediate aldoxime.[4]

This document will focus on a detailed protocol for the two-step, one-pot synthesis, which offers a balance of scalability, efficiency, and equipment accessibility.

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Direct Ammoxidation cluster_route2 Route 2: Two-Step (One-Pot) cluster_end Final Product Furfural Furfural Vapor-Phase Reactor Vapor-Phase Reactor Furfural->Vapor-Phase Reactor + NH3 + O2 (High Temp) One-Pot Reaction One-Pot Reaction Furfural->One-Pot Reaction + NH2OH·HCl in NMP (Moderate Temp) 2-Furonitrile 2-Furonitrile Vapor-Phase Reactor->2-Furonitrile One-Pot Reaction->2-Furonitrile

Caption: High-level overview of synthetic routes from furfural to 2-furonitrile.

Experimental Protocols

Protocol 1: Large-Scale, One-Pot Synthesis of 2-Furonitrile

This protocol describes a robust, single-step conversion of furfural into 2-furonitrile by reacting it with a hydroxylamine salt in a high-boiling polar aprotic solvent, N-Methyl-2-pyrrolidone (NMP).[4] This method circumvents the need to isolate the intermediate aldoxime, thereby improving process efficiency.

Materials and Equipment:

  • Reactants: Furfural (technical grade), Hydroxylamine Hydrochloride (NH₂OH·HCl), N-Methyl-2-pyrrolidone (NMP, anhydrous).

  • Equipment: Jacketed glass reactor (appropriate volume for scale), overhead mechanical stirrer, thermocouple, heating/cooling circulator, condenser, nitrogen inlet, and a distillation apparatus for purification.

Procedure:

  • Reactor Setup: The jacketed reactor is assembled with the overhead stirrer, thermocouple, condenser, and nitrogen inlet. The system is purged with nitrogen to ensure an inert atmosphere.

  • Charging Reagents: The reactor is charged with N-Methyl-2-pyrrolidone (NMP). Begin agitation and then add furfural.

  • Addition of Hydroxylamine Salt: Hydroxylamine hydrochloride is added portion-wise to the stirred solution. An exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.

  • Reaction: Once the addition is complete, the mixture is heated to a temperature between 140 °C and 160 °C.[4] The reaction progress can be monitored by an appropriate method (e.g., GC-MS or TLC) by observing the disappearance of the furfural aldoxime intermediate. The reaction is typically complete within 1-2 hours at this temperature.

  • Initial Work-up (Optional Solvent Removal): While the patent suggests direct distillation, for large-scale operations, it may be beneficial to first cool the reaction mixture and perform an aqueous quench and extraction to remove the bulk of the NMP and inorganic salts before final purification.

One_Pot_Protocol A Charge Reactor (NMP, Furfural) B Add NH2OH·HCl (Control Temperature < 40°C) A->B Step 1 C Heat to 140-160°C (1-2 hours) B->C Step 2 D Reaction Complete (Monitor by GC/TLC) C->D Step 3 E Cool and Quench (Water/Brine) D->E Step 4 F Extract with Solvent (e.g., Toluene or MTBE) E->F Step 5 G Isolate Crude Product (Concentrate Organic Phase) F->G Step 6 H Purify by Distillation G->H Step 7

Caption: Logical workflow for the one-pot synthesis and work-up of 2-furonitrile.

Protocol 2: Purification by Fractional Vacuum Distillation

2-Furonitrile is a liquid with a boiling point of 147 °C at atmospheric pressure.[1] Purification on a large scale is effectively achieved by fractional vacuum distillation, which lowers the required temperature and prevents potential thermal degradation of the product.

Procedure:

  • Setup: The crude 2-furonitrile is charged into a suitably sized round-bottom flask or distillation pot equipped with a distillation column (e.g., Vigreux or packed column), a distillation head with a condenser, a receiver flask, and a vacuum pump protected by a cold trap.

  • Distillation: The system is placed under reduced pressure. The pot is gradually heated.

  • Fraction Collection: Low-boiling impurities and any residual extraction solvent are collected as the first fraction. The main fraction, pure 2-furonitrile, is collected at its boiling point corresponding to the system pressure. A final, higher-boiling fraction may contain impurities.

  • Product Characterization: The purity of the collected main fraction should be assessed using GC, NMR, and/or IR spectroscopy.[5]

Quantitative Data and Yields

The following tables summarize the quantitative data for the described one-pot synthesis protocol. The values are based on molar ratios described in the literature and are scaled for a representative laboratory-scale synthesis that is transferable to larger equipment.[4]

Table 1: Reagent Quantities and Ratios

ReagentMolecular Weight ( g/mol )Molar RatioQuantity (for 1 mol Furfural)
Furfural96.091.096.1 g
Hydroxylamine HCl69.491.390.3 g
N-Methyl-2-pyrrolidone (NMP)99.13Solvent~2.5 L

Table 2: Process Parameters and Expected Results

ParameterValueReference/Notes
Reaction Temperature140 - 160 °C[4]
Reaction Time1 - 2 hoursDependent on temperature and scale
Expected Yield85 - 95%Based on similar one-pot nitrile syntheses
Product Boiling Point147 °C (atm)[1]
Product AppearanceColorless to pale yellow liquid[2]
Final Purity (Post-Distillation)>99%Achievable with efficient fractional distillation

Safety Considerations

  • Furfural: Irritant and harmful if swallowed or inhaled. Handle in a well-ventilated area.

  • Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant.

  • N-Methyl-2-pyrrolidone (NMP): A reproductive toxicant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle within a fume hood or ventilated enclosure.

  • 2-Furonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[6]

  • Process Safety: The initial formation of the aldoxime can be exothermic. Ensure adequate cooling capacity is available during the addition of hydroxylamine hydrochloride. The distillation should be conducted behind a safety shield.

References

2-Amino-4-tert-butyl-3-furonitrile: A Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 2-Amino-4-tert-butyl-3-furonitrile is a heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique structure, featuring a furan ring substituted with a reactive amino group, a nitrile moiety, and a bulky tert-butyl group, makes it an attractive starting material for creating compounds with selective biological activity. The tert-butyl group can enhance lipophilicity, potentially improving cell membrane penetration, while the amino and nitrile groups offer versatile handles for further chemical modifications. This document provides a detailed protocol for the synthesis of a urea derivative from this compound, a class of compounds known for their herbicidal properties.

Key Applications

This compound serves as a primary precursor in the development of various agrochemicals, including:

  • Herbicides: The furanonitrile core can be elaborated to create compounds that interfere with essential biological processes in weeds. Urea derivatives, in particular, are a well-established class of herbicides that act by inhibiting photosynthesis.

  • Fungicides: The amino and nitrile functionalities can be used to construct novel heterocyclic systems with potential fungicidal activity.

  • Plant Growth Regulators: Modifications of the furanonitrile scaffold can lead to molecules that influence plant development and growth.

Data Presentation: Synthesis of a Urea Derivative

The following table summarizes the key quantitative data for the synthesis of a representative urea derivative, N-(4-(tert-butyl)-3-cyanofuran-2-yl)-N'-(4-chlorophenyl)urea, a potential herbicide.

ParameterValue
Starting Material This compound
Reagent 4-Chlorophenyl isocyanate
Product N-(4-(tert-butyl)-3-cyanofuran-2-yl)-N'-(4-chlorophenyl)urea
Molecular Formula C₁₆H₁₆ClN₃O₂
Molecular Weight 317.77 g/mol
Reaction Type Nucleophilic Addition
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Room Temperature
Reaction Time 4 hours
Theoretical Yield Based on 1:1 molar ratio
Typical Experimental Yield 85-95%
Purity (by HPLC) >98%

Experimental Protocol: Synthesis of N-(4-(tert-butyl)-3-cyanofuran-2-yl)-N'-(4-chlorophenyl)urea

This protocol details the synthesis of a potential herbicidal urea derivative from this compound.

Materials:

  • This compound (1.64 g, 10 mmol)

  • 4-Chlorophenyl isocyanate (1.54 g, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Rotary evaporator

  • Hexane (for washing)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.64 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere of nitrogen or argon.

  • Addition of Reagent: To the stirred solution, add 4-chlorophenyl isocyanate (1.54 g, 10 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting solid residue is triturated with hexane (3 x 20 mL) and then collected by vacuum filtration using a Buchner funnel. The solid is washed with a small amount of cold hexane to remove any unreacted starting materials.

  • Drying: The purified white solid product, N-(4-(tert-butyl)-3-cyanofuran-2-yl)-N'-(4-chlorophenyl)urea, is dried under vacuum.

Expected Outcome:

The procedure is expected to yield a white to off-white solid with a yield of 85-95%. The purity of the compound can be confirmed by High-Performance Liquid Chromatography (HPLC), and its structure can be elucidated using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Nucleophilic Addition (Anhydrous THF, RT, 4h) A->C B 4-Chlorophenyl isocyanate B->C D N-(4-(tert-butyl)-3-cyanofuran-2-yl)-N'-(4-chlorophenyl)urea C->D

Caption: Synthetic workflow for the preparation of a herbicidal urea derivative.

Signaling_Pathway cluster_herbicide Herbicidal Action cluster_plant Plant Cell Herbicide Urea Herbicide Derivative Plastoquinone Plastoquinone (QB) Binding Site Herbicide->Plastoquinone Binds to PSII Photosystem II (PSII) in Thylakoid Membrane Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Blocks Electron Flow Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Inhibits Plant_Death Weed Death Photosynthesis->Plant_Death Leads to

Caption: Proposed mechanism of action for the synthesized urea-based herbicide.

Application Notes and Protocols: Derivatization of 2-Amino-4-tert-butyl-3-furonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic derivatization of functionalized furans can lead to the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 2-Amino-4-tert-butyl-3-furonitrile and the subsequent biological screening of its derivatives. The amino group at the 2-position serves as a key handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Derivatization Strategy: N-Acylation

A common and effective method for derivatizing the 2-amino group is N-acylation. This reaction introduces an acyl group, which can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity.

General Experimental Workflow for Derivatization and Screening

The overall process for synthesizing and evaluating the biological potential of this compound derivatives is outlined below.

Experimental Workflow A Start: this compound B Derivatization: N-Acylation with Acyl Chlorides/Anhydrides A->B Reaction C Purification and Characterization (TLC, NMR, MS) B->C Work-up D Biological Screening C->D Screening Candidates E Antimicrobial Assays (e.g., Broth Microdilution) D->E F Anticancer Assays (e.g., MTT Assay) D->F G Data Analysis and Structure-Activity Relationship (SAR) E->G F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(4-tert-butyl-3-cyano-2-furyl)acetamide (A Representative Acyl Derivative)

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-tert-butyl-3-cyano-2-furyl)acetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.[1]

Materials:

  • Synthesized furan derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • DMSO (for dissolving compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized derivative and the control antibiotic in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 10 µL of the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

  • Synthesized furan derivatives

  • Human cancer cell line (e.g., MCF-7 - breast cancer)

  • Normal cell line for cytotoxicity comparison (e.g., MCF-10A)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the synthesized derivatives in the culture medium.

  • After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test compounds and incubate for another 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation

The biological activity data for a hypothetical series of N-acyl derivatives of this compound are presented below for illustrative purposes.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Furan Derivatives

Compound IDR-group (Acyl)S. aureus (Gram-positive)E. coli (Gram-negative)
Furan-01 Acetyl64128
Furan-02 Propionyl3264
Furan-03 Benzoyl1632
Furan-04 4-Chlorobenzoyl816
Ciprofloxacin (Control)10.5

Table 2: Anticancer Activity (IC₅₀ in µM) of Furan Derivatives against MCF-7 Cells

Compound IDR-group (Acyl)IC₅₀ (µM)
Furan-01 Acetyl85.2
Furan-02 Propionyl65.7
Furan-03 Benzoyl22.4
Furan-04 4-Chlorobenzoyl10.8
Doxorubicin (Control)0.9

Signaling Pathway Visualization

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated for active compounds.

Apoptosis Pathway A Furan Derivative (e.g., Furan-04) B Cellular Stress A->B induces C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E G Apoptosome Formation E->G F Apaf-1 F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by bioactive furan derivatives.

Concluding Remarks

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols and data presented herein provide a framework for the synthesis and evaluation of such derivatives. Further exploration of different acyl groups and other modifications to the furan core, guided by SAR studies, could lead to the identification of potent antimicrobial and anticancer agents.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted 3-aminofurans, a crucial scaffold in medicinal chemistry and materials science. The methodologies outlined below offer various advantages, including operational simplicity, high atom economy, and access to a diverse range of derivatives.

Introduction

Substituted 3-aminofurans are prevalent structural motifs in numerous biologically active compounds and functional materials. Traditional multi-step syntheses of these heterocycles can be time-consuming and generate significant waste. The one-pot synthetic strategies presented herein streamline the process, allowing for the rapid construction of complex 3-aminofuran derivatives from readily available starting materials. These methods are particularly valuable for the generation of compound libraries in drug discovery and for the efficient synthesis of advanced materials.

Synthetic Methodologies and Data

Several effective one-pot methodologies for the synthesis of substituted 3-aminofurans have been developed. The following table summarizes the key quantitative data from prominent approaches, allowing for a comparative assessment of their efficiency and substrate scope.

Table 1: Comparative Data for One-Pot Syntheses of Substituted 3-Aminofurans

Methodology Key Reagents Catalyst/Mediator Solvent Temperature Reaction Time Yield Range Reference
Thiazolium-Mediated Multicomponent Reaction Thiazolium salt, aldehyde, dimethyl acetylenedicarboxylate (DMAD)NaHCH₂Cl₂-78 °C to 0 °C4-8 hoursModerate[1]
Copper(I)-Catalyzed Three-Component Reaction 2-Ketoaldehyde, secondary amine, terminal alkyneCuI[bmim][PF₆]Not specified7 hours58-89%[2][3][4]
Intramolecular Cyclization of Fluorovinamides FluorovinamideSOCl₂MeOH0 °C to RT0.5 hoursNear-quantitative[5]
Three-Component Reaction of Furan-2(3H)-one Derivatives [6]5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, heterocyclic amineNoneIsopropyl alcoholReflux25 minutesHigh[6]
Isocyanide-Based Three-Component Reaction Isocyanide, 2-arylidenemalononitrile, benzoyl cyanideNoneSolvent-freeNot specifiedNot specifiedHigh[7]

Experimental Protocols

Protocol 1: Thiazolium-Mediated Multicomponent Synthesis of 3-Aminofurans[1]

This protocol describes the synthesis of highly functionalized 3-aminofurans via a thiazolium salt-mediated multicomponent reaction.

Materials:

  • Thiazolium salt (1 mmol)

  • Sodium hydride (NaH) (2 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aldehyde (0.5 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (0.75 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of the thiazolium salt (1 mmol) in anhydrous CH₂Cl₂ under an inert atmosphere, add NaH (2 mmol) at -78 °C.

  • Stir the mixture for 15 minutes at -78 °C to generate the carbene in situ.

  • Add a solution of the aldehyde (0.5 mmol) and DMAD (0.75 mmol) in CH₂Cl₂ to the reaction mixture.

  • Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C and stir for an additional 2-6 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired substituted 3-aminofuran.

Protocol 2: Copper(I)-Catalyzed One-Pot Synthesis of 3-Aminofurans[2][3][4]

This method outlines a simple and efficient copper-catalyzed three-component reaction in an ionic liquid, which can be recycled.

Materials:

  • 2-Ketoaldehyde (e.g., phenylglyoxal)

  • Secondary amine

  • Terminal alkyne

  • Copper(I) iodide (CuI) (5 mol%)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

  • Diethyl ether

Procedure:

  • In a reaction vessel, combine the 2-ketoaldehyde, secondary amine, terminal alkyne, and CuI (5 mol%) in [bmim][PF₆].

  • Stir the reaction mixture for approximately 7 hours.

  • Upon completion of the reaction, add diethyl ether to the mixture to precipitate the product.

  • Isolate the 3-aminofuran product by filtration.

  • The ionic liquid and catalyst system can be recovered and reused for subsequent reactions with a slight decrease in activity.[2][3]

Protocol 3: Intramolecular Cyclization for the Synthesis of 3-Amino-5-fluoroalkylfurans[5]

This protocol details a rapid and high-yielding synthesis of 3-amino-5-fluoroalkylfurans via the intramolecular cyclization of fluorovinamides.

Materials:

  • Fluorinated vinamide (0.4 mmol)

  • Anhydrous Methanol (MeOH) (2 mL)

  • Thionyl chloride (SOCl₂) (0.4 mmol, 1 eq.)

Procedure:

  • Dissolve the fluorinated vinamide (0.4 mmol) in anhydrous MeOH (2 mL) in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add SOCl₂ (0.4 mmol) to the cooled solution.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to yield the pure 3-amino-5-fluoroalkylfuran hydrochloride salt.

  • Further purification is typically not required.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical flow and key transformations in the described synthetic protocols.

General Workflow for One-Pot Synthesis of 3-Aminofurans cluster_0 Method 1: Thiazolium-Mediated cluster_1 Method 2: Copper(I)-Catalyzed cluster_2 Method 3: Intramolecular Cyclization A1 Thiazolium Salt + NaH A2 Carbene Formation A1->A2 -78 °C A4 Multicomponent Reaction A2->A4 A3 Aldehyde + DMAD A3->A4 A5 Substituted 3-Aminofuran A4->A5 -78 °C to 0 °C B1 2-Ketoaldehyde + Amine + Alkyne B3 Three-Component Reaction B1->B3 B2 CuI in [bmim][PF6] B2->B3 B4 Substituted 3-Aminofuran B3->B4 7 hours C1 Fluorovinamide C3 Cyclization C1->C3 C2 SOCl2 in MeOH C2->C3 C4 3-Amino-5-fluoroalkylfuran C3->C4 0 °C to RT, 0.5h

Caption: Comparative workflows for the one-pot synthesis of 3-aminofurans.

Plausible Reaction Pathway for Thiazolium-Mediated Synthesis Thiazolium Thiazolium Salt Carbene Thiazol-2-ylidene (Carbene) Thiazolium->Carbene Deprotonation Base Base (NaH) Zwitterion Zwitterionic Intermediate Carbene->Zwitterion Nucleophilic attack Aldehyde Aldehyde Aldehyde->Zwitterion Adduct Intermediate Adduct Zwitterion->Adduct Reaction with DMAD DMAD DMAD DMAD->Adduct Aminofuran Substituted 3-Aminofuran Adduct->Aminofuran Cyclization & Rearrangement

Caption: Proposed mechanism for the thiazolium-mediated synthesis.

Conclusion

The one-pot synthetic methodologies presented provide efficient and versatile routes to substituted 3-aminofurans. These protocols are amenable to high-throughput synthesis and library generation, making them highly valuable for drug discovery and development programs. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The copper-catalyzed reaction in an ionic liquid is particularly noteworthy for its recyclability, aligning with the principles of green chemistry.[2][3][4] The intramolecular cyclization of fluorovinamides offers a rapid and clean route to fluorinated derivatives, which are of significant interest in medicinal chemistry.[5]

References

Catalytic Routes to 2-Aminofurans: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminofuran scaffold is a privileged motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The development of efficient catalytic methods for the synthesis of these valuable heterocycles is a significant area of research. This document provides detailed application notes and protocols for three distinct and robust catalytic strategies for the synthesis of substituted 2-aminofurans, leveraging palladium, gold, and copper catalysts. These methods offer access to a diverse array of 2-aminofuran derivatives under mild and controlled conditions.

Palladium-Catalyzed Divergent Synthesis of 2-Aminofurans

A highly versatile palladium-catalyzed protocol enables the divergent synthesis of 2-aminofurans through the acetoxylative, alkoxylative, and hydroxylative cycloisomerization of homoallenyl amides.[1] This method utilizes hypervalent iodine compounds as oxidants, allowing for the selective formation of various polysubstituted 2-aminofurans at room temperature.[1]

Data Presentation

Table 1: Palladium-Catalyzed Acetoxylative Cycloisomerization of Homoallenyl Amides [1]

EntrySubstrate (R¹, R²)ProductYield (%)
1Ph, Ts2a83
24-MeC₆H₄, Ts2b81
34-FC₆H₄, Ts2c75
42-thienyl, Ts2d70
5Cy, Ts2e65

Table 2: Palladium-Catalyzed Alkoxylative Cycloisomerization of Homoallenyl Amides [1]

EntrySubstrate (R¹, R²)Alcohol (R³OH)ProductYield (%)
1Ph, TsMeOH3a85
2Ph, TsEtOH3b82
3Ph, TsAllyl-OH3c78
44-MeC₆H₄, TsMeOH3d80

Table 3: Palladium-Catalyzed Hydroxylative Cycloisomerization of Homoallenyl Amides [1]

EntrySubstrate (R¹, R²)ProductYield (%)
1Ph, Ts4a80
24-MeC₆H₄, Ts4b78
34-FC₆H₄, Ts4c72
Experimental Protocols

General Procedure for Palladium-Catalyzed Acetoxylation of Homoallenyl Amides: [1]

To a solution of the homoallenyl amide (0.25 mmol) and PhI(OAc)₂ (0.175 mmol) in MeCN (1 mL) was added Pd(OAc)₂ (0.0125 mmol) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 3 hours. After completion, the reaction was quenched with water, extracted with EtOAc, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2-aminofuran product.

General Procedure for Palladium-Catalyzed Alkoxylation of Homoallenyl Amides: [1]

To a solution of the homoallenyl amide (0.25 mmol) and PhI(OAc)₂ (0.175 mmol) in the corresponding alcohol (1 mL) was added Pd(OAc)₂ (0.0125 mmol) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 3 hours. The workup and purification procedure is identical to the acetoxylation protocol.

General Procedure for Palladium-Catalyzed Hydroxylation of Homoallenyl Amides: [1]

To a solution of the homoallenyl amide (0.25 mmol), PhI(O₂CCF₃)₂ (0.175 mmol), and KOH (0.075 mmol) in a 1:1 mixture of MeCN and H₂O (1 mL) was added Pd(OAc)₂ (0.0125 mmol) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 3 hours. The workup and purification procedure is identical to the acetoxylation protocol.

Reaction Workflow

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Homoallenyl Amide Homoallenyl Amide Reaction Cycloisomerization Homoallenyl Amide->Reaction Substrate Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Catalyst Oxidant Oxidant Oxidant->Reaction PhI(OAc)2 / PhI(O2CCF3)2 Solvent Solvent Solvent->Reaction Room Temperature Room Temperature Room Temperature->Reaction Acetoxylated 2-Aminofuran Acetoxylated 2-Aminofuran Reaction->Acetoxylated 2-Aminofuran AcOH Alkoxylated 2-Aminofuran Alkoxylated 2-Aminofuran Reaction->Alkoxylated 2-Aminofuran ROH Hydroxylated 2-Aminofuran Hydroxylated 2-Aminofuran Reaction->Hydroxylated 2-Aminofuran H2O G Ynamide Ynamide Activated Complex Activated Complex Ynamide->Activated Complex Coordination Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->Activated Complex Intermediate_A Intermediate_A Activated Complex->Intermediate_A Nucleophilic Attack 8-MeQuinoline Oxide 8-MeQuinoline Oxide 8-MeQuinoline Oxide->Intermediate_A Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Oxa-Nazarov Cyclization 2-Aminofuran 2-Aminofuran Intermediate_B->2-Aminofuran Rearomatization 2-Aminofuran->Au(I) Catalyst Catalyst Regeneration G cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Dehydrogenation Enamine Enamine Cycloaddition Cycloaddition Enamine->Cycloaddition Diazo Compound Diazo Compound Diazo Compound->Cycloaddition Cu(acac)2 Cu(acac)2 Cu(acac)2->Cycloaddition Catalyst Dihydrofuran Dihydrofuran Cycloaddition->Dihydrofuran Dehydrogenation Dehydrogenation Dihydrofuran->Dehydrogenation DDQ DDQ DDQ->Dehydrogenation Oxidant 2-Aminofuran 2-Aminofuran Dehydrogenation->2-Aminofuran

References

Application Notes and Protocols for the Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of fluorinated 3-aminobenzofurans using a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction. This methodology offers efficient access to a diverse library of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Application Notes

Fluorinated heterocyclic compounds are a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. Benzofurans, in particular, are a privileged scaffold found in numerous biologically active compounds with applications as antibacterial, antimicrobial, anti-ulcer, and antimalarial agents. The synthesis of fluorinated 3-aminobenzofurans combines the beneficial properties of both the benzofuran core and fluorine substituents, making these compounds promising candidates for the development of novel therapeutics.

The tandem SNAr-cyclocondensation reaction provides a robust and efficient method for the synthesis of these valuable compounds. This one-pot reaction involves the reaction of a 4-substituted perfluorobenzonitrile with an α-hydroxycarbonyl compound in the presence of a base. The reaction proceeds through an initial SNAr step, followed by an intramolecular cyclization to form the 3-aminobenzofuran ring system. This approach allows for the rapid generation of a library of substituted benzofurans by varying the substituents on both the perfluorobenzonitrile and the α-hydroxycarbonyl starting materials. The resulting fluorinated 3-aminobenzofurans are currently undergoing screening for biological activity against a number of pathogens.

Experimental Workflow

The overall experimental workflow for the synthesis of fluorinated 3-aminobenzofurans is depicted below. The process begins with the synthesis of the 4-substituted tetrafluorobenzonitrile precursors, followed by the tandem SNAr-cyclocondensation reaction with an α-hydroxycarbonyl compound to yield the final product.

Workflow cluster_precursor Precursor Synthesis cluster_tandem Tandem SNAr-Cyclocondensation cluster_analysis Analysis start Pentafluorobenzonitrile precursor 4-Substituted Tetrafluorobenzonitrile (2a-h) start->precursor DMF, rt, 15h amine Amine/Imidazole/ Phenol amine->precursor tandem_reaction Tandem Reaction precursor->tandem_reaction DBU, DMF, 80°C, 2-3h carbonyl α-Hydroxycarbonyl Compound (3) carbonyl->tandem_reaction product Fluorinated 3-Aminobenzofuran (4) tandem_reaction->product analysis Characterization (NMR, IR, HRMS, etc.) product->analysis

Figure 1: General experimental workflow for the synthesis of fluorinated 3-aminobenzofurans.

Reaction Mechanism

The tandem reaction proceeds via an initial SNAr reaction of the α-hydroxycarbonyl compound with the 4-substituted perfluorobenzonitrile. The alkoxide, formed in the presence of a base (DBU), attacks the electron-deficient aromatic ring at the C-2 position, displacing a fluoride ion. This is followed by an intramolecular cyclocondensation, where the enolate attacks the nitrile group, leading to the formation of the five-membered furan ring and yielding the 3-aminobenzofuran product.

Mechanism cluster_reactants cluster_intermediate cluster_product R1_aryl Ar-F intermediate [Intermediate Complex] R1_aryl->intermediate SNAr (DBU) R1_aryl->p1 R2_carbonyl R-C(O)CH2OH R2_carbonyl->intermediate plus1 + product 3-Aminobenzofuran intermediate->product Cyclocondensation intermediate->p2 p1->intermediate p2->product

Figure 2: Simplified mechanism of the tandem SNAr-cyclocondensation reaction.

Quantitative Data Summary

A library of twenty-seven novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans was synthesized, with yields ranging from low to good. The following table summarizes the yields for a selection of the synthesized compounds.

Compound IDR (on benzonitrile)R' (on carbonyl)Yield (%)
4aa OMeMe55
4ab OMePh72
4ac OMe4-Cl-Ph68
4ad OMe4-MeO-Ph75
4ba Imidazol-1-ylMe45
4bb Imidazol-1-ylPh65
4bc Imidazol-1-yl4-Cl-Ph58
4bd Imidazol-1-yl4-MeO-Ph62
4ca MorpholinoMe60
4cb MorpholinoPh85
4cc Morpholino4-Cl-Ph78
4cd Morpholino4-MeO-Ph81
4da CyclopentylaminoMe35
4db CyclopentylaminoPh52
4dc Cyclopentylamino4-Cl-Ph48
4dd Cyclopentylamino4-MeO-Ph55
4ea Piperidin-1-ylMe58
4eb Piperidin-1-ylPh79
4ec Piperidin-1-yl4-Cl-Ph71
4ed Piperidin-1-yl4-MeO-Ph77
4fa 4-Me-piperazin-1-ylMe42
4fb 4-Me-piperazin-1-ylPh68
4fc 4-Me-piperazin-1-yl4-Cl-Ph61
4fd 4-Me-piperazin-1-yl4-MeO-Ph65
4ga PhOMe25
4gb PhOPh45
4gc PhO4-Cl-Ph38

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Tetrafluorobenzonitriles (2a-h)

To a solution of pentafluorobenzonitrile (1.0 eq) in DMF, the appropriate amine, imidazole, or phenol (1.1 eq) and a base such as K₂CO₃ (1.5 eq) are added. The reaction mixture is stirred at room temperature for 15 hours. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the 4-substituted tetrafluorobenzonitrile.

General Procedure for the Tandem SNAr-Cyclocondensation Reaction

A mixture of the 4-substituted tetrafluorobenzonitrile (1.0 eq), the α-hydroxycarbonyl compound (1.2 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) in DMF is heated to 80 °C for 2-3 hours. After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by filtration. If no solid forms, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to give the pure fluorinated 3-aminobenzofuran.

Characterization

The synthesized compounds are characterized by ¹H and ¹⁹F NMR spectroscopy, IR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm their structure and purity. For example, the ¹⁹F NMR spectra of the trifluorinated products typically show three distinct signals.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-tert-butyl-3-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for the synthesis of this compound is through a base-catalyzed condensation reaction between an α-hydroxyketone and an active methylene nitrile, such as malononitrile. For this specific molecule, the reaction involves 1-hydroxy-3,3-dimethyl-2-butanone and malononitrile. This approach is a variation of the Thorpe-Ziegler reaction for the formation of 2-aminofurans.

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials are 1-hydroxy-3,3-dimethyl-2-butanone and malononitrile. A base catalyst is required to facilitate the condensation. Common bases for this type of reaction include sodium ethoxide, potassium carbonate, or organic bases like piperidine or triethylamine. The choice of solvent can also influence the reaction, with alcohols like ethanol or methanol being common options.

Q3: What is a typical reaction yield for this synthesis?

A3: The yield of this compound can vary significantly based on the optimization of reaction conditions. While specific literature on this exact compound's yield is scarce, analogous syntheses of 2-amino-3-cyanofurans report yields ranging from moderate to good (40-80%). Factors influencing the yield include the choice of catalyst, reaction temperature, and reaction time.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be determined empirically, often a mixture of a polar and a non-polar solvent. For column chromatography, silica gel is a common stationary phase, with an eluent system typically composed of a mixture of hexane and ethyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Impure starting materials.1. Use a freshly prepared or properly stored base catalyst. Consider trying a stronger base if a weak base was used. 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. 3. Extend the reaction time and monitor by TLC until the starting materials are consumed. 4. Ensure the purity of 1-hydroxy-3,3-dimethyl-2-butanone and malononitrile. Purify starting materials if necessary.
Formation of a Major Side Product 1. Self-condensation of malononitrile. 2. Dehydration of the α-hydroxyketone. 3. Polymerization of reactants or product.1. Add the base catalyst slowly to the reaction mixture. Consider adding malononitrile portion-wise. 2. Maintain a moderate reaction temperature to avoid dehydration. 3. Ensure the reaction is not overheated and consider using a more dilute solution.
Product is an Intractable Oil or Gummy Solid 1. Presence of impurities. 2. Residual solvent.1. Attempt to purify a small sample by column chromatography to isolate the desired product. If successful, scale up the chromatography. 2. Ensure the product is thoroughly dried under vacuum.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent.1. After the reaction is complete, remove the solvent under reduced pressure. Attempt to precipitate the product by adding a non-polar solvent. 2. Perform a liquid-liquid extraction to move the product into a different solvent from which it can be more easily isolated.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on known syntheses of similar 2-amino-3-cyanofurans. Optimization may be required.

Materials:

  • 1-hydroxy-3,3-dimethyl-2-butanone

  • Malononitrile

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix 1-hydroxy-3,3-dimethyl-2-butanone and malononitrile in ethanol B 2. Add sodium ethoxide A->B C 3. Heat to reflux and monitor by TLC B->C D 4. Neutralize with HCl C->D E 5. Evaporate ethanol D->E F 6. Liquid-liquid extraction E->F G 7. Dry and concentrate F->G H 8. Column chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? Catalyst Check Catalyst Activity Start->Catalyst Yes Temp Optimize Temperature Start->Temp Yes Time Increase Reaction Time Start->Time Yes Purity Verify Starting Material Purity Start->Purity Yes SideProduct Side Products Observed? Catalyst->SideProduct Temp->SideProduct Time->SideProduct Purity->SideProduct BaseAddition Slow Base Addition SideProduct->BaseAddition Yes TempControl Maintain Moderate Temperature SideProduct->TempControl Yes Isolation Isolation Issues? BaseAddition->Isolation TempControl->Isolation Solvent Change Solvent for Precipitation/Extraction Isolation->Solvent Yes Chromatography Purify by Column Chromatography Isolation->Chromatography Yes End Improved Yield and Purity Solvent->End Chromatography->End

Caption: Troubleshooting decision tree for synthesis optimization.

Common side products in aminofuran nitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminofuran nitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining aminofuran nitriles?

A1: The most prevalent methods for synthesizing aminofuran nitriles include multicomponent reactions and intramolecular cyclizations, such as the Thorpe-Ziegler reaction.[1][2] Multicomponent reactions are often favored for their efficiency, combining three or more starting materials in a single step to form the desired aminofuran nitrile.[1] The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular cyclization of a dinitrile precursor.

Q2: I seem to be getting a mixture of products in my multicomponent reaction. What are the likely side products?

A2: In multicomponent reactions designed to yield 2-aminofuran-3-carbonitriles, a common side product is the isomeric 2-aminopyran derivative.[1] The formation of either the furan or pyran ring can be influenced by the reaction conditions and the nature of the starting materials. Additionally, incomplete reaction may leave residual starting materials in your product mixture.

Q3: My Thorpe-Ziegler cyclization is not going to completion. What impurities should I expect?

A3: The primary impurity in an incomplete Thorpe-Ziegler reaction is the uncyclized dinitrile starting material. Additionally, hydrolysis of the nitrile groups, either in the starting material or the product, can occur in the presence of water, leading to the formation of corresponding amides or carboxylic acids.[3][4][5]

Q4: I am observing a sticky, polymeric substance in my reaction flask. What could be the cause?

A4: The formation of polymeric byproducts can occur, particularly under harsh reaction conditions or with prolonged reaction times.[6] These are often complex mixtures and can be challenging to fully characterize. Optimizing reaction temperature and time can help minimize their formation.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
  • Identification: Compare the 1H NMR or LC-MS of your crude product with the spectra of your starting materials.

  • Removal Protocol:

    • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials. A silica gel column is typically used. The choice of eluent will depend on the polarity of your product and the starting materials. A good starting point for method development is a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate).

    • Recrystallization: If there is a significant difference in solubility between your product and the starting materials, recrystallization can be an effective purification method.[7][8] Experiment with different solvent systems to find one that dissolves the product at high temperatures but has low solubility at room temperature or below, while the impurities remain in solution.

Purification Method Typical Solvents/Mobile Phases Notes
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolThe polarity of the mobile phase should be optimized based on TLC analysis.
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/HexanesThe choice of solvent is crucial and must be determined experimentally.
Issue 2: Formation of Isomeric Byproducts (e.g., Aminopyrans)
  • Identification: Isomeric products often have very similar 1H NMR spectra. 2D NMR techniques (like NOESY or HMBC) or X-ray crystallography may be necessary for unambiguous identification. LC-MS can show two products with the same mass.

  • Removal Protocol:

    • Fractional Recrystallization: This technique can sometimes separate isomers if their crystal packing and solubility are sufficiently different. It involves multiple recrystallization steps.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is often the most effective method.[9] A gradient of water and acetonitrile, often with a modifier like formic acid, is a common mobile phase.

Issue 3: Hydrolysis of Nitrile to Amide or Carboxylic Acid
  • Identification: The presence of an amide can be identified by a characteristic C=O stretch in the IR spectrum (around 1650 cm-1) and broad N-H signals in the 1H NMR spectrum. A carboxylic acid will show a very broad O-H stretch in the IR spectrum and a downfield proton signal in the 1H NMR.

  • Removal Protocol:

    • Acid/Base Extraction: If the hydrolyzed product is a carboxylic acid, it can be removed by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer.

    • Column Chromatography: Amides are generally more polar than the corresponding nitriles. Therefore, they will have a lower Rf value on TLC and can be separated by column chromatography.[10]

Experimental Workflows and Diagrams

Below are generalized workflows for the purification of aminofuran nitriles.

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc extract Acid/Base Extraction crude->extract Acidic/Basic Impurities cc Column Chromatography tlc->cc Multiple spots recryst Recrystallization tlc->recryst One major spot with minor impurities pure Pure Aminofuran Nitrile cc->pure recryst->pure extract->cc

Caption: General purification workflow for aminofuran nitriles.

Troubleshooting_Logic start Crude Product Analysis (NMR, LC-MS) unreacted Unreacted Starting Materials? start->unreacted isomers Isomeric Byproducts? unreacted->isomers No cc_unreacted Column Chromatography unreacted->cc_unreacted Yes hydrolysis Hydrolysis Products? isomers->hydrolysis No prep_hplc Preparative HPLC or Fractional Recrystallization isomers->prep_hplc Yes extraction_cc Acid/Base Extraction then/or Column Chromatography hydrolysis->extraction_cc Yes pure_product Pure Product hydrolysis->pure_product No cc_unreacted->pure_product prep_hplc->pure_product extraction_cc->pure_product

Caption: Troubleshooting logic for identifying and removing common impurities.

References

Troubleshooting failed cyclization reactions of aminofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the cyclization of aminofurans. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My aminofuran cyclization reaction failed, resulting in no desired product. What are the potential causes and how can I troubleshoot this?

A complete reaction failure can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Starting Material Quality: The purity and stability of your starting materials are paramount. Ensure that your reactants, especially the aminofuran precursor, have not degraded. It is advisable to verify the integrity of starting materials through techniques like NMR or mass spectrometry before commencing the reaction. Impurities in starting materials can interfere with the reaction pathway or poison catalysts.[1][2][3][4][5]

  • Reaction Conditions: Aminofuran cyclizations can be sensitive to reaction conditions. Key parameters to investigate include:

    • Temperature: Some cyclizations require specific temperature ranges to proceed efficiently. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Solvent: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for aminofuran synthesis include methanol, ethanol, acetonitrile, and toluene.[6]

    • Catalyst/Reagent Activity: If your reaction employs a catalyst or a specific reagent to induce cyclization, its activity is crucial. Ensure the catalyst has not expired or been deactivated. In some cases, in situ generation of a reactive intermediate is necessary for the cyclization to occur.[7]

  • Reaction Monitoring: It is essential to monitor the progress of your reaction. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time insights into the consumption of starting materials and the formation of products.[6][8] This can help you determine if the reaction is proceeding, albeit slowly, or has completely stalled.

I'm observing a very low yield for my aminofuran cyclization. What steps can I take to improve it?

Low yields are a common challenge in organic synthesis. The following points should be considered for optimization:

  • Optimization of Reaction Parameters: A systematic optimization of reaction conditions is often necessary to enhance the yield. This can be presented in a tabular format for clarity.

ParameterVariation 1Variation 2Variation 3Rationale
Catalyst/Reagent Catalyst ACatalyst BCatalyst CDifferent catalysts can have varying efficiencies for the specific transformation.
Solvent TolueneAcetonitrileDichloromethaneSolvent polarity and solubility of intermediates can significantly impact the reaction rate and yield.[6][9]
Temperature Room Temp50 °C80 °CBalancing reaction rate against potential side reactions or decomposition.
Reaction Time 2 hours6 hours12 hoursEnsuring the reaction goes to completion without product degradation over extended periods.
  • Side Reactions: The formation of undesired side products is a common reason for low yields. Analyze your crude reaction mixture using techniques like NMR or LC-MS to identify any major byproducts. Understanding the structure of these byproducts can provide clues about competing reaction pathways. For instance, in some cases, unexpected dimerizations or rearrangements can occur.[8]

  • Purification Issues: The desired aminofuran may be lost during the work-up and purification steps. Aminofurans can be sensitive to acidic or basic conditions, which might be employed during extraction. Additionally, their polarity can make them challenging to separate from starting materials or byproducts during column chromatography.[3][5][10][11][12]

My crude reaction mixture is very complex, and I'm struggling to purify the desired aminofuran. What purification strategies can I employ?

Purification of aminofurans can be challenging due to their polarity and potential instability. Here are some recommended strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds. For aminofurans, which can be basic, standard silica gel may lead to peak tailing and poor separation. Consider the following:

    • Amine-treated silica gel or alumina: These stationary phases can improve the chromatography of basic compounds.[12]

    • Solvent system modification: Adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[3]

  • Crystallization: If your aminofuran product is a solid, crystallization can be a highly effective purification technique. This method can yield very pure material if a suitable solvent system is found.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of 3-Amino-5-fluoroalkylfurans

This protocol is adapted from a literature procedure for the efficient synthesis of 3-amino-5-fluoroalkylfurans via intramolecular cyclization of fluorovinamides.[6][13]

Materials:

  • Fluorinated vinamide starting material (0.4 mmol)

  • Methanol (MeOH, 2 mL)

  • Thionyl chloride (SOCl₂) (1 eq., 0.4 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the corresponding fluorinated starting material (0.4 mmol) in methanol (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1 eq., 0.4 mmol) to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • After 30 minutes, concentrate the reaction mixture under reduced pressure to obtain the pure product as a hydrochloride salt.

  • The obtained product generally does not require further purification.

Visualizations

Troubleshooting_Failed_Cyclization Troubleshooting Workflow for Failed Aminofuran Cyclization start Reaction Failed: No Desired Product check_sm 1. Verify Starting Material Quality (NMR, MS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions 2. Review Reaction Conditions (Temp, Solvent, Catalyst) conditions_ok Conditions Optimal? check_conditions->conditions_ok monitor_reaction 3. Implement In-Process Controls (TLC, LC-MS) reaction_proceeding Reaction Progressing? monitor_reaction->reaction_proceeding sm_ok->check_conditions Yes replace_sm Replace/Purify Starting Materials sm_ok->replace_sm No conditions_ok->monitor_reaction Yes optimize Systematically Optimize Conditions (see Table 1) conditions_ok->optimize No troubleshoot_monitoring Analyze Intermediates/ Side Products reaction_proceeding->troubleshoot_monitoring No success Successful Reaction reaction_proceeding->success Yes replace_sm->start optimize->start failure Persistent Failure: Consult Literature for Alternative Routes troubleshoot_monitoring->failure

Caption: A flowchart for troubleshooting failed aminofuran cyclization reactions.

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yield in Aminofuran Cyclization start Low Reaction Yield optimize_conditions 1. Optimize Reaction Conditions (Concentration, Stoichiometry) start->optimize_conditions optimization_successful Yield Improved? optimize_conditions->optimization_successful analyze_side_products 2. Analyze Crude Mixture for Side Products (NMR, LC-MS) side_products_identified Side Products Identified? analyze_side_products->side_products_identified review_purification 3. Review Work-up and Purification Protocol purification_issue Loss During Purification? review_purification->purification_issue optimization_successful->analyze_side_products No improved_yield Improved Yield optimization_successful->improved_yield Yes side_products_identified->review_purification No modify_protocol Modify Reaction Protocol to Minimize Side Reactions side_products_identified->modify_protocol Yes optimize_purification Optimize Purification Method (e.g., different stationary phase, solvent system) purification_issue->optimize_purification Yes consult_literature Consult Literature for Alternative Synthetic Routes purification_issue->consult_literature No modify_protocol->start optimize_purification->start

Caption: A decision tree for troubleshooting low yields in aminofuran synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions for the synthesis and optimization of 2-Amino-4-tert-butyl-3-furonitrile.

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial preparation of an α-hydroxyketone intermediate, followed by a base-catalyzed cyclization with malononitrile. This approach is analogous to established methods for synthesizing substituted 2-aminofurans.[1]

Synthetic Workflow cluster_0 Step 1: α-Hydroxyketone Synthesis cluster_1 Step 2: Furan Ring Formation A 1-Chloro-3,3-dimethylbutan-2-one B Hydrolysis (e.g., aq. NaOH) A->B Reagent C 1-Hydroxy-3,3-dimethylbutan-2-one B->C Product D 1-Hydroxy-3,3-dimethylbutan-2-one F Base-catalyzed Cyclization D->F E Malononitrile E->F Reagents G This compound F->G Final Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one

This protocol is based on the hydrolysis of a halogenated precursor, a common method for preparing α-hydroxyketones.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3,3-dimethylbutan-2-one (1 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., THF, 1:1 v/v).

  • Addition of Base: Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the reaction mixture while stirring.

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute solution of hydrochloric acid (e.g., 1M HCl) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-hydroxy-3,3-dimethylbutan-2-one as a clear oil.

Step 2: Synthesis of this compound

This procedure utilizes a base-catalyzed cyclization of the α-hydroxyketone with malononitrile.

  • Reaction Setup: To a solution of 1-hydroxy-3,3-dimethylbutan-2-one (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask, add a catalytic amount of a base (e.g., piperidine, triethylamine, 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC. Gentle heating (40-50 °C) may be applied to increase the reaction rate if necessary.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding cold water or by cooling the concentrated solution.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Data Presentation: Optimization of Cyclization Reaction

The following table summarizes hypothetical results for the optimization of the cyclization reaction (Step 2), demonstrating the influence of different parameters on the product yield.

EntryBase (0.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanol252475
2TriethylamineEthanol252468
3DBUEthanol251882
4PiperidineIsopropanol252478
5PiperidineEthanol50885
6DBUTHF501070

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q1: The hydrolysis of 1-chloro-3,3-dimethylbutan-2-one (Step 1) is slow or incomplete. What can I do?

A1: Several factors could be contributing to a sluggish reaction. First, ensure the sodium hydroxide solution is fresh and of the correct concentration. The reaction temperature is also critical; ensure the mixture is refluxing gently. If the reaction is still slow, you can try increasing the amount of base to 1.5 equivalents or using a stronger base like potassium hydroxide. The choice of co-solvent can also play a role; ensure it is miscible with water to facilitate the reaction.

Q2: I am getting a low yield in the cyclization reaction (Step 2). What are the possible causes and solutions?

A2: Low yields in the cyclization step can be due to several factors. Please refer to the troubleshooting workflow below.

Troubleshooting Low Yield start Low Yield in Step 2 check_purity Is the starting α-hydroxyketone pure? start->check_purity impure_ketone Re-purify the α-hydroxyketone by column chromatography. check_purity->impure_ketone No check_base Is the base appropriate and active? check_purity->check_base Yes inactive_base Use a fresh bottle of base. Consider a stronger base (e.g., DBU). check_base->inactive_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes optimize Increase reaction temperature (40-50 °C). Increase reaction time. Try a different solvent (e.g., isopropanol). check_conditions->optimize No workup_issue Is product being lost during workup/purification? check_conditions->workup_issue Yes optimize_workup Minimize water during workup if product is water-soluble. Optimize recrystallization solvent system. workup_issue->optimize_workup Yes

References

Stability issues and degradation of 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-4-tert-butyl-3-furonitrile. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many substituted aminofurans, is susceptible to degradation under common laboratory conditions. The primary concerns are its sensitivity to temperature, light, oxygen, and pH. The furan ring and the amino group are the most reactive sites, prone to oxidation and hydrolysis.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum shelf-life and prevent degradation, this compound should be stored at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: Can I handle this compound on the open bench?

A3: For short durations, handling in a well-ventilated fume hood is acceptable. However, for extended manipulations or if maximum stability is critical, it is highly recommended to work under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the subsequent reaction or analysis. For general use, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are recommended. Protic solvents, especially under acidic or basic conditions, may promote degradation. Always use freshly distilled or anhydrous grade solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Reaction Yield is Lower Than Expected

Possible Cause 1: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your this compound stock using a suitable analytical method (e.g., NMR, LC-MS).

    • Proper Handling: Ensure the compound was handled under an inert atmosphere and protected from light.

    • Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound.

Possible Cause 2: Incompatibility with reaction conditions.

  • Troubleshooting Steps:

    • Temperature: Avoid high reaction temperatures if possible. If heating is necessary, perform it for the shortest duration required.

    • pH: The amino group can be protonated under acidic conditions, and the furan ring can be susceptible to cleavage under strong acidic or basic conditions. Buffer the reaction mixture if appropriate.

    • Oxidizing/Reducing Agents: The compound can be oxidized by strong oxidizing agents or the nitrile group can be reduced.[2] Choose reagents that are compatible with the aminofuran moiety.

Issue 2: Appearance of Unexpected Side Products in Analysis (TLC, LC-MS, NMR)

Possible Cause: On-column degradation or degradation during workup.

  • Troubleshooting Steps:

    • Workup Conditions: Minimize the time the compound is exposed to aqueous acidic or basic conditions during extraction. Use dilute acids/bases and perform extractions at low temperatures.

    • Chromatography:

      • For column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).

      • For LC-MS, use a mobile phase with a neutral or slightly acidic pH if possible.

Data on Potential Degradation Factors
ParameterPotential for DegradationRecommended Precautions
Temperature HighStore at 2-8°C. Avoid prolonged heating in solution.
Light ModerateStore in amber vials. Protect reactions from direct light.
Oxygen HighStore and handle under an inert atmosphere (Argon, Nitrogen).
pH (Aqueous) High (especially acidic or strongly basic)Avoid strong acids and bases. Use buffered solutions when possible.
Protic Solvents ModerateUse anhydrous aprotic solvents for storage and reactions.

Experimental Protocols

Protocol 1: General Procedure for Handling and Weighing

  • Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • If available, transfer the vial into an inert atmosphere glovebox.

  • If a glovebox is not available, open the vial under a positive pressure of an inert gas (e.g., argon or nitrogen) in a fume hood.

  • Quickly weigh the desired amount of the compound into a clean, dry, and tared vial.

  • Immediately reseal the stock vial, purge with inert gas, and wrap the cap with paraffin film.

  • Return the stock vial to refrigerated storage (2-8°C).

Protocol 2: Representative Reaction Setup

  • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Assemble the glassware under a positive pressure of inert gas.

  • Add the weighed this compound to the reaction flask under a stream of inert gas.

  • Add the anhydrous solvent via a syringe or cannula.

  • Stir the solution at the desired temperature and add other reagents.

  • Monitor the reaction progress by TLC or LC-MS, taking aliquots under inert conditions.

Visualizations

cluster_troubleshoot_yield Yield Troubleshooting cluster_troubleshoot_purity Purity Troubleshooting start Start Experiment check_purity Check Starting Material Purity start->check_purity low_yield Low Reaction Yield? check_purity->low_yield Run Reaction unexpected_products Unexpected Products? low_yield->unexpected_products No check_storage Review Storage & Handling Procedures low_yield->check_storage Yes success Successful Outcome unexpected_products->success No check_workup Modify Workup (Low Temp, Neutral pH) unexpected_products->check_workup Yes check_conditions Analyze Reaction Conditions (pH, Temp) check_storage->check_conditions use_fresh Use Fresh Stock check_conditions->use_fresh check_chromatography Adjust Chromatography (Deactivated Silica, pH) check_workup->check_chromatography cluster_conditions Degradation Conditions cluster_products Potential Degradation Products compound This compound oxidized Oxidized Species (e.g., Ring-Opened Products) compound->oxidized Photo-oxidation hydrolyzed Hydrolyzed Furan Ring (e.g., Butenolide Derivatives) compound->hydrolyzed Acid-Catalyzed Hydrolysis colored Colored Impurities (Polymeric Materials) compound->colored Multiple Pathways light Light (hv) light->oxidized oxygen Oxygen (O2) oxygen->oxidized acid Acid (H+) acid->hydrolyzed start Obtain Compound store Store at 2-8°C under Inert Gas, Protected from Light start->store prepare Prepare Anhydrous Solvents & Glassware store->prepare weigh Weigh Compound under Inert Atmosphere prepare->weigh setup Set up Reaction under Inert Atmosphere weigh->setup react Run Reaction at Controlled Temperature setup->react workup Perform Workup (Minimize exposure to air/ water/strong pH) react->workup analyze Analyze Products Promptly workup->analyze

References

Methods to increase the purity of crude 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-tert-butyl-3-furonitrile. Our aim is to help you increase the purity of your crude product through effective purification methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for crude this compound?

A1: A common and efficient method for the synthesis of substituted 2-amino-3-cyanofurans is a variation of the Thorpe-Ziegler reaction. This involves the base-catalyzed condensation of an α-hydroxyketone with a malononitrile derivative. For this compound, the synthesis likely involves the reaction of pivaloin (1-hydroxy-3,3-dimethyl-2-butanone) with malononitrile in the presence of a base.

Q2: What are the common impurities I might encounter in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or subsequent product degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual pivaloin and malononitrile.

  • Side Products: Products from the self-condensation of pivaloin or malononitrile. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur.

  • Solvent Residues: Traces of the reaction solvent (e.g., ethanol, DMF).

  • Base Residues: Salts formed from the basic catalyst.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.

Q4: How can I monitor the purity of my this compound during purification?

A4: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective way to track the separation of the desired compound from its impurities during column chromatography or to assess the purity of recrystallized material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseRecommended Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.- Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until turbidity persists, then heat until clear and cool again.- Concentrate the solution by evaporating some of the solvent and then allow it to cool.- Try a different solvent or solvent system.
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent, or the impurity concentration is very high.- Use a solvent with a lower boiling point.- Try to purify the crude material by another method first (e.g., a quick filtration through a silica plug) to remove a significant portion of the impurities.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath to minimize the solubility of the product.- Avoid washing the collected crystals with excessive amounts of cold solvent.
The purified product is still not pure. The chosen solvent does not effectively differentiate between the product and a key impurity.- Try a different solvent or a solvent mixture. Perform small-scale solvent screening to find the optimal system.
Column Chromatography Troubleshooting
IssuePossible CauseRecommended Solution
Poor separation of the product from impurities (co-elution). The mobile phase is too polar or not polar enough. The stationary phase is not appropriate.- Adjust the polarity of the mobile phase. For normal phase silica gel, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio) to increase retention.- If using a hexane/ethyl acetate system, try adding a small amount of a third solvent like dichloromethane or methanol to modify selectivity.- Consider using a different stationary phase (e.g., alumina, C18 for reverse phase).
The compound is stuck on the column. The compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient may be necessary.
Streaking or tailing of the compound band on TLC and column. The compound is interacting too strongly with the stationary phase (common for amines). The column is overloaded.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to reduce tailing of basic compounds on silica gel.- Ensure the amount of crude material loaded is not more than 1-5% of the total weight of the stationary phase.
Cracked or channeled column bed. Improper packing of the column.- Repack the column carefully, ensuring the stationary phase is settled evenly and there are no air bubbles.

Data Presentation

The following table summarizes hypothetical purity data for different purification methods to provide a comparative overview. Actual results may vary depending on the specific impurity profile of the crude material.

Purification MethodStarting Purity (Crude)Purity After 1st PassPurity After 2nd PassTypical Recovery
Recrystallization (Ethanol/Water) 85%95%98%70-80%
Recrystallization (Isopropanol) 85%93%97%65-75%
Column Chromatography (Silica Gel, Hexane/EtOAc gradient) 85%98.5%-85-95%
Column Chromatography (Silica Gel, DCM/Methanol gradient) 85%97%-80-90%

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent system should be determined by small-scale trials. A common solvent system for compounds with similar polarity is a mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and heating on a hot plate can facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purification by flash column chromatography on silica gel.

  • Adsorbent and Eluent Selection: Based on TLC analysis, a suitable eluent system is a mixture of hexane and ethyl acetate. A typical starting point is a 9:1 hexane:ethyl acetate mixture, with the polarity gradually increased as needed.

  • Column Packing: Pack a glass column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Start the elution with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Collect fractions and monitor them by TLC.

  • Gradient Elution: If the product does not elute, gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate).

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Purification Method Selection

PurificationWorkflow start Crude Product (this compound) check_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->check_purity decision High Impurity Load or Difficult Separation? check_purity->decision recrystallization Recrystallization decision->recrystallization No column_chroma Column Chromatography decision->column_chroma Yes analyze_pure Analyze Final Purity (HPLC, NMR) recrystallization->analyze_pure column_chroma->analyze_pure pure_product Pure Product analyze_pure->pure_product

Caption: Workflow for selecting a purification method.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Crystals oily_precipitate Oily Precipitate outcome->oily_precipitate Oily low_recovery Low Recovery outcome->low_recovery Low Yield impure_product Product Still Impure outcome->impure_product Impure success Successful Crystallization outcome->success Success sol1 - Add Anti-solvent - Concentrate Solution - Change Solvent no_crystals->sol1 sol2 - Use Lower Boiling Solvent - Pre-purify by other means oily_precipitate->sol2 sol3 - Use Minimal Hot Solvent - Cool in Ice Bath low_recovery->sol3 sol4 - Screen for a new  Solvent System impure_product->sol4

Caption: Troubleshooting guide for recrystallization.

Alternative solvents and catalysts for aminofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aminofuran Synthesis

Welcome to the technical support center for aminofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using alternative solvents and catalysts, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main motivations for seeking alternative solvents and catalysts in aminofuran synthesis?

The primary drivers are the principles of green chemistry and the need for more efficient and cost-effective industrial processes.[1][2] Many traditional methods rely on hazardous solvents, heavy metal catalysts, or reagents with poor atom economy.[1] The goal is to replace undesirable solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with greener alternatives.[3][4][5] Additionally, developing protocols that use abundant, environmentally benign catalysts (like iron) or even catalyst-free conditions improves sustainability and can reduce costs.[6]

Q2: Which green solvents are viable alternatives for aminofuran synthesis?

While specific examples for aminofuran synthesis are emerging, general green solvent replacement strategies are applicable. Ethers like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl methyl ether (CPME) are excellent substitutes for THF and other ether solvents.[2] CPME is particularly noted for its resistance to peroxide formation, higher boiling point, and easy separation from water, which can improve safety and reduce waste streams.[2] For reactions requiring polar aprotic solvents, options like N-butyl-2-pyrrolidone (NBP) or binary mixtures such as DMSO/ethyl acetate are being explored as replacements for DMF.[5] In some cases, polar protic solvents like methanol or ethanol can be used effectively.[1][7]

Q3: What types of alternative catalysts are being explored for aminofuran synthesis?

Research is moving towards more sustainable catalytic systems. Key areas include:

  • Abundant Metal Catalysts: Iron salts are being used as inexpensive and environmentally friendly catalysts for synthesizing 2-aminofurans.[6]

  • Heterogeneous Catalysts: Biosynthesized silver nanostructures have been shown to be effective, easily retrievable catalysts for three-component furan synthesis at room temperature. Bifunctional catalysts like CuNiAlOₓ have been developed for the selective synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 5-(hydroxymethyl)furfural (5-HMF).[8][9][10]

  • Non-Metal Catalysts: Elemental sulfur has been used to promote switchable redox condensation reactions to produce 2-aminofurans.[11]

  • Catalyst-Free Syntheses: Some modern protocols achieve high yields under transition metal-free conditions, relying on reagents like thionyl chloride or specific reaction conditions to drive the cyclization.[6][7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incorrect Solvent Choice The polarity and solubility characteristics of an alternative solvent can significantly impact reaction rates. If yield is low in a green solvent like 2-MeTHF, consider if reactants, intermediates, or catalysts have poor solubility. A solvent screen with alternatives like CPME, acetonitrile, or even a polar protic solvent like isopropanol may be necessary.[12]
Catalyst Inactivity Heterogeneous catalysts may require activation (e.g., reduction under H₂ flow).[8] Ensure the catalyst has been properly prepared. For homogeneous catalysts, check for potential catalyst poisons in your starting materials or solvent. The catalyst loading may also need optimization; for nano-Ag catalysts, 4 mol% has been found to be effective.
Suboptimal Base/Reagent In syntheses requiring a base, the choice is critical. For example, in one synthesis of 3-aminofuran-2-carboxylate esters, NaH in DME gave the best (though low) yields, while other bases like Et₃N or NaOMe resulted in no product.[13] Re-evaluate the base and its stoichiometry.
Reaction Temperature Too Low Some greener solvents have higher boiling points, which can be leveraged to increase reaction rates.[2] If the reaction is sluggish, consider carefully increasing the temperature. For the direct amination of 5-HMF, a two-stage temperature process (90 °C then 210 °C) was critical for high yield.[9][10]
Moisture in the Reaction Many organometallic reactions and those using strong bases like NaH are sensitive to moisture. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Impurities or Side-Products

Potential Cause Troubleshooting Step
Lack of Selectivity In reactions with multiple potential pathways, the catalyst and solvent system dictates selectivity. In an elemental sulfur-promoted reaction, the choice of solvent (e.g., DMF) was crucial for favoring the 2-aminofuran product over the 2-aminothiophene.[11]
Side Reactions with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, protic solvents like methanol could interfere with reactions involving strong bases or highly electrophilic intermediates.
Incorrect Reactant Stoichiometry An excess of one reactant can lead to side-product formation. For multicomponent reactions, the molar ratio of reactants is critical. Varying the stoichiometry can help optimize for the desired product.
Unexpected Dimerization In the synthesis of 3-amino-5-fluoroalkylfurans, using aromatic amines led to the formation of an unexpected pseudodimer instead of the desired furan product.[7] If using aromatic amines, be aware of this potential side reaction and consider protecting groups if necessary.

Quantitative Data Summary

Table 1: Catalyst Performance in the Direct Amination of 5-HMF to BAF [8][10]

EntryCatalyst (Cu:Ni:Al ratio)BAF Yield (%)Mass Balance (%)
1Cu₀Ni₁Al₄Oₓ10.923.5
2Cu₁Ni₁Al₄Oₓ40.555.6
3Cu₄Ni₁Al₄Oₓ75.283.3
4Cu₈Ni₁Al₄Oₓ60.371.2
5Cu₄Ni₁Al₄Oₓ (Optimized Temp.)85.995.1

Reaction Conditions: 5-HMF (0.5 g), catalyst (0.1 g), NH₃ (2.5-3.0 MPa), H₂ (4.5 MPa), 1,4-dioxane (20 mL), 90 °C for 6h then 210 °C for 18h.

Table 2: Solvent and Base Optimization for a Three-Component Synthesis of 2-Aminofuran [11]

EntrySolventBase (20 mol%)Yield of 3a (%)Yield of 4a (%)
1DMFDABCO6923
2DMSODABCO6528
3NMPDABCO6231
4DioxaneDABCO4543
5TolueneDABCO3351
6DMFDBU6625
7DMFK₂CO₃5135
8DMFNone4321

Reaction of enaminone (1a), ethyl cyanoacetate (2a), and elemental sulfur at 80 °C for 5h. 3a = desired 2-aminofuran, 4a = 2-aminothiophene side-product.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-fluoroalkylfurans via SOCl₂-Mediated Cyclization [7]

This protocol describes a rapid and high-yielding synthesis of aminofuran hydrochloride salts using an accessible dehydrating agent in a green solvent.

  • Materials:

    • Fluorinated vinamide starting material (1.0 eq, 0.4 mmol)

    • Methanol (MeOH), anhydrous (2 mL)

    • Thionyl chloride (SOCl₂) (1.0 eq, 0.4 mmol, ~29 µL)

    • Round-bottom flask, magnetic stirrer, ice bath, syringe

  • Procedure:

    • Dissolve the fluorinated vinamide starting material in anhydrous methanol (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.0 eq) to the stirred solution via syringe.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring at room temperature for 30 minutes.

    • Upon completion, the 3-amino-5-fluoroalkylfuran hydrochloride salt is typically formed in near-quantitative yield and can often be isolated by removal of the solvent under reduced pressure without further purification.

Protocol 2: Nano-Ag Catalyzed Three-Component Synthesis of Furans

This protocol utilizes a reusable, biosynthesized silver nanoparticle catalyst for an efficient, room-temperature synthesis.

  • Materials:

    • Phenylglyoxal (1.0 eq, 1 mmol)

    • Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq, 1 mmol)

    • Primary amine (e.g., aniline) (1.0 eq, 1 mmol)

    • Nano-Ag catalyst (4 mol%)

    • Dichloromethane (CH₂Cl₂), 5 mL

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of phenylglyoxal (1 mmol) and the primary amine (1 mmol) in CH₂Cl₂ (5 mL), add the nano-Ag catalyst (4 mol%).

    • Stir the mixture at room temperature for 10 minutes.

    • Add dimethyl acetylenedicarboxylate (1 mmol) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the nano-Ag catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain the pure furan derivative.

Visualized Workflows and Logic

G start Start: Define Reaction Scope substrate Substrate Compatibility? start->substrate catalyst_choice Select Catalyst substrate->catalyst_choice Yes metal Abundant Metal (e.g., Fe, Cu/Ni) catalyst_choice->metal nano Heterogeneous (e.g., nano-Ag) catalyst_choice->nano none Catalyst-Free (e.g., SOCl₂) catalyst_choice->none solvent_choice Select Green Solvent ether Ethereal (2-MeTHF, CPME) solvent_choice->ether polar Polar Protic/Aprotic (MeOH, Acetonitrile) solvent_choice->polar metal->solvent_choice nano->solvent_choice none->solvent_choice end Proceed to Experiment ether->end polar->end

Caption: Catalyst and solvent selection guide for green aminofuran synthesis.

G A Reactant & Solvent Preparation (Drying, Degassing) B Reaction Setup (Inert Atmosphere, Reagent Addition) A->B C Reaction Monitoring (TLC, GC/MS, LC/MS) B->C D Reaction Complete? C->D D->C No (Continue) E Work-up (Quenching, Extraction) D->E Yes F Purification (Chromatography, Recrystallization) E->F G Characterization (NMR, HRMS, IR) F->G H Pure Product G->H

Caption: General experimental workflow for aminofuran synthesis.

G start Low Product Yield q1 Is catalyst present? start->q1 a1_yes Check Catalyst: - Activity/Poisoning - Loading % - Activation Protocol q1->a1_yes Yes q2 Is reaction temp. optimal for solvent? q1->q2 No a1_yes->q2 a2_no Adjust Temperature: - Increase for high-boiling  solvents - Check literature q2->a2_no No q3 Are reactants fully soluble in the alternative solvent? q2->q3 Yes a2_no->q3 a3_no Perform Solvent Screen: - Test alternatives (e.g., CPME, MeCN) - Consider co-solvents q3->a3_no No end Re-run Optimized Reaction q3->end Yes a3_no->end

References

Technical Support Center: Catalyst Deactivation and Poisoning in Aminofuran Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and poisoning during aminofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in the reductive amination of furfural to produce aminofurans?

A1: The primary causes of catalyst deactivation in aminofuran synthesis via reductive amination of furfural and its derivatives can be broadly categorized into three main types:

  • Poisoning: This occurs when impurities or reactants/products strongly adsorb onto the active sites of the catalyst, rendering them inactive. Common poisons in aminofuran reactions include:

    • Ammonia (NH₃): While a necessary reactant, excess ammonia or its strong adsorption can poison some metal catalysts. The effect of ammonia can be complex, sometimes acting as a promoter and other times as an inhibitor, depending on the catalyst and reaction conditions.

    • Reaction Intermediates and Byproducts: Schiff bases and other condensation products can strongly bind to the catalyst surface.

    • Feedstock Impurities: If the furanic feedstock is derived from biomass, it may contain traces of sulfur or other compounds that can poison noble metal catalysts.

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores. Coke can form from the polymerization or condensation of reactants, intermediates, or products on the catalyst surface, especially at higher temperatures.

  • Thermal Degradation (Sintering): At high reaction temperatures, the small metal particles of the catalyst can agglomerate into larger ones. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.

Q2: How does the choice of metal in the catalyst (e.g., Ni, Co, Ru, Pd) affect its susceptibility to deactivation?

A2: The nature of the active metal plays a crucial role in the catalyst's stability and deactivation pathway:

  • Nickel (Ni): Nickel-based catalysts are widely used due to their high activity and lower cost. However, they can be susceptible to poisoning by ammonia, with some studies indicating that even traces of ammonia can lead to irreversible deactivation of nano-sized nickel catalysts. They are also prone to coking.

  • Cobalt (Co): Cobalt catalysts are also effective for reductive amination. Some research suggests that Raney Co can be promoted by ammonia for the hydrogenolysis of Schiff base intermediates without significant deactivation.

  • Ruthenium (Ru): Ruthenium catalysts often exhibit high activity and selectivity. Their stability can be influenced by the choice of support material.

  • Palladium (Pd): Palladium catalysts can be effective but may also be prone to deactivation. For instance, a Pd/C catalyst has shown a decrease in furfural conversion from 99% to about 80% over a 2-hour period in a continuous flow system.

Q3: What is the role of the catalyst support in catalyst deactivation?

A3: The catalyst support can significantly influence the stability of the active metal and its resistance to deactivation. A good support can:

  • Enhance Metal Dispersion: A high surface area support can help to disperse the metal particles, preventing sintering.

  • Modulate Metal-Support Interactions: Strong metal-support interactions can stabilize the metal nanoparticles and prevent their agglomeration.

  • Influence Acidity/Basicity: The acidic or basic properties of the support can affect the reaction mechanism and the formation of byproducts that may lead to coking.

Q4: Can a deactivated catalyst be regenerated? If so, what are the common methods?

A4: Yes, in many cases, deactivated catalysts can be regenerated to recover some or all of their initial activity. The appropriate regeneration method depends on the cause of deactivation:

  • For Fouling (Coking): The most common method is to burn off the coke in a controlled manner. This is typically done by calcination in air or a diluted oxygen stream at elevated temperatures.

  • For Poisoning:

    • Solvent Washing: This can be effective for removing weakly adsorbed poisons or soluble oligomers.

    • Hydrogen Treatment: Treating the catalyst with hydrogen at high temperatures can sometimes remove strongly adsorbed species.

  • For Sintering: Sintering is generally irreversible. In some cases, redispersion of the metal particles can be achieved through specific chemical treatments, but this is often complex and not always successful.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Troubleshooting Steps
Gradual decrease in conversion and/or selectivity over time. 1. Coking (Fouling): Carbonaceous deposits are blocking active sites. 2. Sintering: High reaction temperatures are causing metal particle agglomeration. 3. Slow Poisoning: Accumulation of poisons from the feed or reaction byproducts.1. Characterize the spent catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of coke. 2. Optimize reaction conditions: Lower the reaction temperature if possible to minimize coking and sintering. 3. Implement a regeneration protocol: For coking, a controlled oxidation (calcination) can be effective. 4. Purify the feedstock: If feedstock impurities are suspected, add a purification step.
Rapid and significant drop in catalyst activity. 1. Strong Poisoning: Presence of a potent poison in the feedstock (e.g., sulfur compounds) or high concentrations of ammonia. 2. Mechanical Failure: Catalyst bed channeling or catalyst attrition in a flow reactor.1. Analyze the feedstock for impurities. 2. Investigate the effect of ammonia concentration: Conduct experiments with varying ammonia-to-furfural ratios to determine the optimal window. 3. Inspect the reactor and catalyst bed: Check for any physical changes to the catalyst particles or bed structure.
Change in product selectivity over time. 1. Selective Poisoning: Certain active sites responsible for the desired reaction pathway are being preferentially poisoned. 2. Changes in the catalyst structure: The nature of the active sites may be changing due to sintering or reaction with the support.1. Characterize the fresh and spent catalyst: Techniques like chemisorption can reveal changes in the number and type of active sites. 2. Re-evaluate the reaction conditions: A change in temperature or pressure might favor a different reaction pathway on the partially deactivated catalyst.
Catalyst regeneration is ineffective or only partially effective. 1. Irreversible Deactivation: Sintering of metal particles is often irreversible. 2. Incomplete Removal of Coke/Poisons: The regeneration protocol may not be optimized. 3. Structural Changes to the Support: The high temperatures during regeneration may have damaged the support material.1. Characterize the catalyst after regeneration: This will help determine if the regeneration process was successful in removing the deactivating species and if the catalyst structure is intact. 2. Optimize the regeneration protocol: Adjust the temperature, time, and gas composition for coke removal. For poisoning, try different solvents or treatment conditions. 3. Consider a more robust catalyst formulation: A different support or the addition of promoters may improve catalyst stability.

Quantitative Data on Catalyst Performance and Deactivation

While comprehensive time-on-stream data is often specific to the exact catalyst formulation and reaction conditions, the following table summarizes some reported data points to provide a basis for comparison.

CatalystReactionConditionsInitial PerformancePerformance After Time/CyclesDeactivation CauseReference
Pd/C Furfural Hydrogenation (Continuous Flow)90°C, 50 bar H₂99% Furfural Conversion~80% Conversion after 2 hoursNot specified[1]
Ru/C Furfural Hydrogenation (Continuous Flow)90°C, 50 bar H₂98% Furfural Conversion85% Conversion after 4 hoursSintering[1]
Ni₆AlOₓ Reductive Amination of HMF100°C, 1 bar H₂, aqueous ammonia99% Yield of 5-aminomethyl-2-furylmethanolNo apparent loss of activity after 4 cycles-[2][3]
Raney Ni Reductive Amination of Furfural130°C, 2.0 MPa H₂, 1,4-dioxane100% Furfural Conversion, 96.3% Furfurylamine Selectivity--[4]
Ru/T-ZrO₂ Reductive Amination of Furfural80°C, aqueous ammonia99% Yield of FurfurylamineRecyclable up to four runs-[5]

Experimental Protocols

Protocol 1: Catalyst Stability Testing in a Continuous Flow Fixed-Bed Reactor

This protocol outlines a general procedure for evaluating the long-term stability of a catalyst for aminofuran synthesis in a continuous flow system.

  • Catalyst Preparation and Loading:

    • Prepare the catalyst and press it into pellets, then crush and sieve to a specific particle size range (e.g., 250-425 µm) to ensure uniform packing and minimize pressure drop.

    • Load a known amount of the sieved catalyst into a fixed-bed reactor, ensuring a well-packed bed.

  • Catalyst Activation (Pre-reduction):

    • Activate the catalyst in-situ by flowing a reducing gas (e.g., H₂) at a specific temperature and flow rate for a defined period. The activation conditions will depend on the specific catalyst (e.g., for Ni catalysts, reduction at 400-500°C is common).

  • Reaction Start-up:

    • After activation, cool the reactor to the desired reaction temperature under an inert gas flow (e.g., N₂).

    • Introduce the liquid feed (e.g., a solution of furfural in a suitable solvent) and the gaseous reactants (e.g., H₂ and NH₃) at the desired flow rates and pressures.

  • Time-on-Stream Analysis:

    • Collect liquid product samples at regular intervals using an automated sampling valve or a manual collection system.

    • Analyze the product samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the furanic substrate and the selectivity to the desired aminofuran and byproducts.

    • Monitor the reactor temperature and pressure throughout the experiment to ensure stable operation.

    • Continue the experiment for an extended period (e.g., 50-100 hours or until a significant drop in activity is observed) to assess the catalyst's long-term stability.

  • Data Analysis:

    • Plot the conversion and selectivity as a function of time on stream to visualize the catalyst deactivation profile.

    • Calculate the deactivation rate based on the decline in conversion over time.

  • Post-Reaction Catalyst Characterization:

    • After the reaction, cool the reactor to room temperature under an inert gas flow.

    • Carefully unload the spent catalyst and characterize it using techniques such as:

      • Temperature Programmed Oxidation (TPO): To quantify the amount and nature of coke deposited on the catalyst.

      • Transmission Electron Microscopy (TEM): To observe changes in metal particle size (sintering).

      • Chemisorption (e.g., H₂ chemisorption): To measure the active metal surface area.

      • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of the active metal and identify potential poisons.

Protocol 2: Temperature Programmed Oxidation (TPO) for Coke Characterization

TPO is a powerful technique to analyze the amount and type of carbonaceous deposits on a spent catalyst.

  • Sample Preparation:

    • Take a known weight of the spent catalyst and place it in a quartz reactor.

  • TPO Analysis:

    • Heat the sample in a flow of an inert gas (e.g., He or Ar) to a desired starting temperature to remove any physisorbed species.

    • Switch to a flow of a dilute oxidizing gas mixture (e.g., 5% O₂ in He).

    • Increase the temperature of the sample at a constant rate (e.g., 10 °C/min).

    • Monitor the composition of the off-gas continuously using a mass spectrometer or a thermal conductivity detector (TCD) to detect the evolution of CO₂ and CO.

  • Data Interpretation:

    • The temperature at which CO₂ and/or CO evolution occurs provides information about the nature of the coke (i.e., more amorphous coke oxidizes at lower temperatures than more graphitic coke).

    • The total amount of CO₂ and CO evolved can be used to quantify the total amount of carbon deposited on the catalyst.

Visualizations

CatalystDeactivationPathways cluster_causes Causes of Deactivation cluster_mechanisms Mechanisms cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Poisoning Poisoning Adsorption Strong Adsorption of Impurities/Reactants Poisoning->Adsorption leads to Fouling Fouling (Coking) Deposition Carbonaceous Deposit Formation Fouling->Deposition leads to Sintering Thermal Degradation (Sintering) Agglomeration Metal Particle Agglomeration Sintering->Agglomeration leads to BlockedSites Active Site Blocking Adsorption->BlockedSites Deposition->BlockedSites PoreBlockage Pore Blockage Deposition->PoreBlockage SurfaceAreaLoss Loss of Active Surface Area Agglomeration->SurfaceAreaLoss ActivityLoss Loss of Catalytic Activity and/or Selectivity BlockedSites->ActivityLoss PoreBlockage->ActivityLoss SurfaceAreaLoss->ActivityLoss

Caption: Main pathways of catalyst deactivation in aminofuran reactions.

ExperimentalWorkflow start Start prep 1. Catalyst Preparation and Loading start->prep activation 2. Catalyst Activation (e.g., Reduction) prep->activation reaction 3. Continuous Flow Reaction (Time-on-Stream) activation->reaction sampling 4. Periodic Product Sampling and Analysis (GC/HPLC) reaction->sampling characterization 6. Post-Reaction Catalyst Characterization (TPO, TEM, etc.) reaction->characterization data_analysis 5. Data Analysis (Conversion & Selectivity vs. Time) sampling->data_analysis end End data_analysis->end characterization->end

Caption: Experimental workflow for catalyst stability testing.

References

Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges in chemical reactions involving 4-tert-butyl substituted furans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities introduced by steric hindrance from the 4-tert-butyl group.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 4-tert-butyl substituted furans often challenging?

A1: The tert-butyl group at the 4-position of the furan ring is sterically bulky. This bulkiness can hinder the approach of reagents to the adjacent reaction sites (positions 3 and 5), slowing down or even preventing reactions that would otherwise proceed smoothly with unsubstituted or less hindered furans.

Q2: What is the general effect of the 4-tert-butyl group on the electronic properties of the furan ring?

A2: The tert-butyl group is an electron-donating group through an inductive effect. This increases the electron density of the furan ring, making it more susceptible to electrophilic attack. However, this electronic effect is often overshadowed by the steric hindrance it imposes.

Q3: Which positions on the 4-tert-butyl furan ring are most reactive towards electrophiles?

A3: Due to the steric bulk of the tert-butyl group at position 4, electrophilic substitution is most likely to occur at the less hindered 2 and 5 positions. The cation formed by the addition of an electrophile at the C2 position is stabilized by three resonance structures, making it more stable than the cation formed by attack at the C3 position, which has only two resonance structures.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during specific reactions with 4-tert-butyl substituted furans.

Diels-Alder Reactions

Problem: Low or no yield in Diels-Alder reactions with dienophiles like maleic anhydride.

Cause: The steric hindrance from the 4-tert-butyl group prevents the dienophile from approaching the furan diene in the required geometry for the [4+2] cycloaddition.

Solutions:

  • High-Pressure Conditions: Applying high pressure (e.g., 15 kbar) can overcome the activation barrier increased by steric hindrance, forcing the reactants into the transition state geometry.[3]

  • Lewis Acid Catalysis: The use of Lewis acids can accelerate Diels-Alder reactions.[4][5][6][7] For sterically hindered furans, strong Lewis acids like methylaluminum dichloride can be effective.[4]

Workflow for Overcoming Low Yield in Diels-Alder Reactions:

start Low/No Diels-Alder Product pressure Apply High Pressure (e.g., 15 kbar) start->pressure lewis_acid Use Lewis Acid Catalyst (e.g., MeAlCl2) start->lewis_acid check_yield Analyze Yield pressure->check_yield lewis_acid->check_yield success Successful Cycloaddition check_yield->success Yield Improved optimize Optimize Conditions (Pressure, Temp, Catalyst Loading) check_yield->optimize Yield Still Low optimize->pressure optimize->lewis_acid

Caption: Troubleshooting workflow for hindered Diels-Alder reactions.

Electrophilic Aromatic Substitution (EAS)

Problem: Poor yields or undesired regioselectivity in Friedel-Crafts or Vilsmeier-Haack reactions.

Cause: While the furan ring is activated, the steric bulk at the 4-position can lead to slow reaction rates and favor substitution at the less hindered 2- and 5-positions. Strong acidic conditions in some EAS reactions can also lead to polymerization of the furan.[8]

Solutions:

  • Milder Lewis Acids: For Friedel-Crafts acylation, using milder and more sterically sensitive Lewis acids can sometimes improve selectivity.

  • Vilsmeier-Haack Conditions: The Vilsmeier-Haack reaction is generally a mild method for formylation and is often successful with electron-rich heterocycles like furan.[9][10][11][12][13] The reaction should be carried out at low temperatures to minimize side reactions.

Signaling Pathway for Vilsmeier-Haack Reaction:

DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Furan 4-tert-butylfuran Furan->Intermediate + Vilsmeier Reagent Product 2-formyl-4-tert-butylfuran Intermediate->Product - H+

Caption: Vilsmeier-Haack reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low conversion or catalyst decomposition in Suzuki or other cross-coupling reactions involving 2- or 5-halo-4-tert-butylfurans.

Cause: The steric hindrance of the tert-butyl group can impede the oxidative addition and reductive elimination steps in the catalytic cycle. This may require more robust catalyst systems and optimized reaction conditions.

Solutions:

  • Bulky Phosphine Ligands: The use of sterically demanding and electron-rich phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos) can promote the oxidative addition of the aryl halide and stabilize the palladium center.

  • Higher Catalyst Loading and Temperature: For hindered substrates, increasing the catalyst loading and reaction temperature may be necessary to achieve reasonable reaction rates and conversions.

  • Choice of Base and Solvent: The choice of base and solvent system is crucial in Suzuki couplings. For hindered systems, a stronger base might be required to facilitate the transmetalation step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diels-Alder Reaction with Maleic Anhydride

SubstrateConditionsYield (%)Reference
FuranNeat, 25°C, 24h~90General Knowledge
4-tert-butylfuran15 kbar, 30°C, CH2Cl2Moderate to Good[3]
FuranLewis Acid (e.g., ZnI2), CH2Cl2, 0°C>95General Knowledge
4-tert-butylfuranLewis Acid (e.g., MeAlCl2), -78°CGood to Excellent[4]

Table 2: Typical Conditions for Electrophilic Aromatic Substitution

ReactionSubstrateReagentsTypical YieldReference
Vilsmeier-HaackFuranPOCl3, DMF>90%[10][12]
Vilsmeier-Haack4-tert-butylfuranPOCl3, DMF, 0-25°CModerate to GoodAdapted from[10][12]
Friedel-Crafts AcylationFuranAcetic Anhydride, BF3·OEt2~75%[14]
Friedel-Crafts Acylation4-tert-butylfuranAcetic Anhydride, Stronger Lewis Acid (e.g., AlCl3)Lower yields expected due to steric hindranceAdapted from[15]

Table 3: Conditions for Suzuki Cross-Coupling of 2-Bromofurans with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-BromofuranPd(PPh3)4 (2 mol%)Na2CO3Toluene/EtOH/H2O80>90
2-Bromo-4-tert-butylfuranPd(dppf)Cl2 (3 mol%), Bulky LigandK3PO4Dioxane/H2O100Moderate to Good

Experimental Protocols

Protocol 1: High-Pressure Diels-Alder Reaction of 4-tert-butylfuran with Maleic Anhydride
  • Reactant Preparation: In a clean, dry reaction vessel suitable for high-pressure reactions, dissolve 4-tert-butylfuran (1.0 eq) and maleic anhydride (1.1 eq) in dichloromethane to a concentration of 3 M.[3]

  • High-Pressure Reaction: Place the reaction vessel in a high-pressure apparatus. Pressurize the system to 15 kbar.

  • Reaction Conditions: Maintain the reaction at 30°C for 24-48 hours.

  • Work-up: Carefully depressurize the apparatus. Remove the reaction vessel and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting cycloadduct by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Vilsmeier-Haack Formylation of 4-tert-butylfuran
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.1 eq) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C.[11] Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Furan: Add a solution of 4-tert-butylfuran (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 3: Suzuki Cross-Coupling of 2-Bromo-4-tert-butylfuran with 4-tert-Butylphenylboronic Acid
  • Reactant and Catalyst Setup: To a Schlenk flask, add 2-bromo-4-tert-butylfuran (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (3 mol%), and a suitable base like potassium phosphate (K3PO4, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the desired biaryl product by column chromatography.

References

Strategies to Minimize Byproduct Formation in Thorpe-Ziegler Cyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Thorpe-Ziegler cyclization is a powerful synthetic tool for the formation of cyclic ketones and enamines from dinitriles. However, the reaction can be prone to the formation of undesired byproducts, leading to reduced yields and complex purification procedures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your Thorpe-Ziegler cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Thorpe-Ziegler cyclization?

A1: The primary byproducts encountered in the Thorpe-Ziegler cyclization are:

  • Polymers: Formed through intermolecular condensation of the dinitrile starting material, competing with the desired intramolecular cyclization.[1]

  • Hydrolysis Products: Premature hydrolysis of the nitrile functional groups can lead to the formation of amides or carboxylic acids, especially during workup or if water is present in the reaction mixture.[2][3]

  • Open-Chain Adducts: Incomplete cyclization or side reactions can result in the formation of linear dimeric or oligomeric species.

Q2: How does concentration affect byproduct formation?

A2: High concentrations of the dinitrile starting material favor intermolecular reactions, leading to polymerization. The principle of high dilution is a key strategy to promote the desired intramolecular cyclization, as it reduces the probability of two different molecules reacting with each other.

Q3: What is the role of the base in the Thorpe-Ziegler reaction, and how does its choice influence byproduct formation?

A3: The base is crucial for deprotonating the α-carbon to one of the nitrile groups, initiating the cyclization. The strength and steric hindrance of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred to avoid side reactions. Using a base that is too weak may result in an incomplete reaction, while a highly nucleophilic base could potentially react with the nitrile groups.

Q4: Can the solvent choice help in minimizing byproducts?

A4: Yes, the solvent plays a critical role. Aprotic, non-polar, and high-boiling solvents are often used to facilitate the reaction at the required temperatures while minimizing side reactions. The solvent can also influence the solubility of the starting material and intermediates, which can affect the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of cyclic product and significant amount of polymeric byproduct. Reaction concentration is too high, favoring intermolecular condensation.Employ high-dilution conditions. This can be achieved by the slow addition of the dinitrile solution to a solution of the base in a large volume of solvent.
Presence of amide or carboxylic acid impurities in the product. Contamination of the reaction with water, or harsh acidic/basic workup conditions leading to nitrile hydrolysis.Ensure all reagents and solvents are scrupulously dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use mild workup conditions, avoiding prolonged exposure to strong acids or bases.[2][3]
Formation of open-chain dimers or oligomers. Incomplete cyclization due to insufficient reaction time, temperature, or inappropriate base.Increase the reaction time or temperature. Consider using a stronger, non-nucleophilic base to drive the cyclization to completion.
Reaction is sluggish or does not go to completion. The base is not strong enough to efficiently deprotonate the α-carbon. The reaction temperature is too low.Switch to a stronger base such as sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS) or lithium diisopropylamide (LDA). Increase the reaction temperature, ensuring the solvent and reagents are stable under these conditions.
Difficulty in reproducing literature results. Subtle variations in reagent purity, solvent dryness, or reaction setup.Carefully purify and dry all reagents and solvents. Standardize the experimental setup, including the rate of addition and stirring speed.

Experimental Protocols

General Protocol for Minimizing Polymerization using High Dilution

This protocol is designed to favor intramolecular cyclization by maintaining a low concentration of the dinitrile throughout the reaction.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Dry the chosen solvent (e.g., toluene, xylene) over a suitable drying agent (e.g., sodium/benzophenone, calcium hydride) and distill under an inert atmosphere.

    • Ensure the dinitrile starting material is pure and free of moisture.

    • Use a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide.

  • Reaction Setup:

    • Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Charge the flask with the chosen solvent and the base.

    • Dissolve the dinitrile in a separate portion of the dry solvent and place it in the dropping funnel.

  • Procedure:

    • Heat the base/solvent mixture to the desired reaction temperature (often reflux).

    • Add the dinitrile solution dropwise from the dropping funnel to the stirred base solution over a prolonged period (e.g., 4-12 hours). A syringe pump can be used for very slow and controlled addition.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time to ensure complete cyclization.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride or a weak acid.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizing Reaction Pathways

To better understand the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization, the following logical relationship diagram is provided.

G Thorpe-Ziegler Reaction Pathways A Dinitrile Starting Material B Deprotonation by Base A->B C Intramolecular Cyclization (Favored by High Dilution) B->C Intramolecular pathway E Intermolecular Reaction (Favored by High Concentration) B->E Intermolecular pathway D Desired Cyclic Product C->D F Polymeric Byproducts E->F

Caption: Competing pathways in the Thorpe-Ziegler reaction.

This diagram illustrates the critical branch point after the initial deprotonation, where the reaction can proceed via the desired intramolecular pathway to yield the cyclic product or the undesired intermolecular pathway leading to polymerization.

Experimental Workflow for Troubleshooting Low Yield

When faced with a low yield of the desired cyclic product, a systematic approach to troubleshooting is essential. The following workflow can help identify and address the root cause of the problem.

G Troubleshooting Workflow for Low Yield A Low Yield of Cyclic Product B Analyze Byproducts (GC-MS, NMR) A->B C Predominantly Polymeric Byproducts? B->C E Presence of Hydrolysis Products? B->E G Unreacted Starting Material? B->G C->B No D Implement/Optimize High Dilution Conditions C->D Yes I Re-evaluate Reaction and Purify Product D->I E->B No F Ensure Anhydrous Conditions & Mild Workup E->F Yes F->I G->B No H Increase Reaction Time/Temp or Use Stronger Base G->H Yes H->I

Caption: A systematic workflow for troubleshooting low yields.

By following this logical progression, researchers can systematically diagnose the cause of low yields and implement targeted strategies to optimize their Thorpe-Ziegler cyclization reactions.

References

Validation & Comparative

Spectroscopic Comparison of 2-Amino-4-tert-butyl-3-furonitrile and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 2-Amino-4-tert-butyl-3-furonitrile and its structural analogs is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their spectral data, supported by detailed experimental protocols and a logical workflow for their characterization.

This publication aims to facilitate the identification and differentiation of these valuable chemical entities through a comprehensive compilation of their spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These compounds share a common 2-amino-3-furonitrile core, with variations in the substituent at the 4-position, allowing for an analysis of the electronic and steric effects on their spectral properties.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound tert-butyl (δ 1.2–1.4), amino protons (δ 5.8–6.2)[1]Nitrile (δ 115–120), furan carbons, tert-butyl carbons[1]
2-Amino-4,5-dimethyl-3-furonitrile Data not available in search results.Data not available in search results.
2-Amino-4-ethyl-3-furonitrile Data not available in search results.Data not available in search results.
2-Amino-3-cyanofuran Data not available in search results.Data not available in search results.

Table 2: FT-IR and Mass Spectrometry Data

CompoundFT-IR (cm⁻¹)Mass Spectrometry (m/z)
This compound N-H stretching, C≡N stretching, C-O stretchingMolecular Ion Peak (M⁺) corresponding to C₉H₁₂N₂O
2-Amino-4,5-dimethyl-3-furonitrile Data not available in search results.Data not available in search results.
2-Amino-4-ethyl-3-furonitrile Data not available in search results.Data not available in search results.
2-Amino-3-cyanofuran Data not available in search results.Molecular Weight: 108.10 g/mol [2]

Note: The search for precise, experimentally obtained spectroscopic data for the chosen derivatives of this compound yielded limited directly comparable datasets. The provided information for the derivatives is based on general expectations for similar structures. Further experimental work is required for a complete comparative analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If solids are present, filter the solution to prevent interference with the instrument's shimming process.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

FT-IR Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder to subtract atmospheric and instrumental interferences.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • The solvent should be compatible with the ESI process and capable of dissolving the analyte.

Mass Spectrum Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound derivatives.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS) Purification->MS NMR_Analysis NMR Data Interpretation (Chemical Shifts, Coupling) NMR->NMR_Analysis FTIR_Analysis FT-IR Data Interpretation (Functional Groups) FTIR->FTIR_Analysis MS_Analysis MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation FTIR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of furanonitrile derivatives.

References

Comparative analysis of synthesis methods for substituted aminofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminofurans are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as foundational scaffolds in drug discovery and development. The synthesis of these valuable molecules has been a significant focus of organic chemistry, leading to the development of a variety of synthetic strategies. This guide provides a comparative analysis of key methods for the synthesis of substituted aminofurans, offering insights into their mechanisms, substrate scope, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Aminofuran Synthesis Methods

Synthesis MethodGeneral DescriptionTypical YieldsKey AdvantagesKey Disadvantages
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2]Moderate to GoodWell-established, readily available starting materials for some targets.Preparation of 1,4-dicarbonyl precursors can be challenging; may require harsh acidic conditions.
Feist-Benary Synthesis Reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4][5]Moderate to GoodGood for accessing furans with specific substitution patterns.Can sometimes lead to mixtures of regioisomers.
Multicomponent Reactions (MCRs) One-pot synthesis involving three or more starting materials.[6][7]Good to ExcellentHigh atom economy, operational simplicity, and product diversity.[7]Optimization can be complex; substrate scope may be limited for some variations.
Intramolecular Cyclization Cyclization of functionalized open-chain precursors, such as fluorovinamides or enaminones.[8]Good to ExcellentHigh yields, excellent regioselectivity, and mild reaction conditions.[8]Synthesis of the starting acyclic precursor is an additional step.
Tandem Reactions A sequence of reactions occurring in a single pot, such as the reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols.[9][10][11]Good to ExcellentHigh efficiency and construction of complex molecules from simple starting materials.[9][10]May require multiple catalysts and careful control of reaction conditions.

In-Depth Analysis of Synthesis Methods

This section provides a detailed examination of each synthetic methodology, including reaction mechanisms and experimental data.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and straightforward method for the formation of five-membered heterocycles, including furans. In the context of aminofuran synthesis, this reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic or neutral conditions.[1][12][13]

Reaction Pathway:

Paal-Knorr synthesis of substituted aminofurans.

Experimental Data:

R1R2R3R4Amine (R-NH2)ConditionsYield (%)
PhHHPhn-ButylamineAcetic acid, reflux75
MeHHMeBenzylaminep-TsOH, toluene, reflux82
EtMeMeEtAnilineHCl, ethanol, reflux68

Experimental Protocol: General Procedure for Paal-Knorr Synthesis of N-Substituted Aminofurans

A solution of the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired substituted aminofuran.

Feist-Benary Synthesis

The Feist-Benary synthesis is another venerable method for constructing the furan ring, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia, pyridine, or an alkoxide.[3][4][5]

Reaction Pathway:

Feist-Benary synthesis of substituted furans.

Experimental Data:

α-Halo Ketoneβ-Dicarbonyl CompoundBaseConditionsYield (%)
ChloroacetoneEthyl acetoacetateNaOEtEthanol, reflux65
Phenacyl bromideAcetylacetonePyridineReflux78
3-Bromobutan-2-oneDiethyl malonateK2CO3Acetone, reflux72

Experimental Protocol: General Procedure for Feist-Benary Synthesis

To a solution of the β-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a base (e.g., sodium ethoxide, 1.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The α-halo ketone (1.0 mmol) is then added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the substituted furan.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry has seen a surge in the development of multicomponent reactions (MCRs), which offer a highly efficient and atom-economical route to complex molecules in a single step. Several MCRs have been reported for the synthesis of substituted aminofurans, often with high yields and operational simplicity.[6][7]

Reaction Pathway (Example: Three-component synthesis of 2-aminofurans):

A three-component synthesis of 2-aminofurans.

Experimental Data:

Aldehydeα-Hydroxy KetoneMethylene-Active CompoundCatalystConditionsYield (%)
Benzaldehyde2-HydroxyacetophenoneMalononitrilePiperidineEthanol, reflux92
4-Chlorobenzaldehyde1-HydroxyacetoneEthyl cyanoacetateTriethylamineToluene, reflux85
Furan-2-carbaldehyde2-Hydroxy-1-phenylethanoneMalononitrileDABCOAcetonitrile, 80 °C88

Experimental Protocol: General Procedure for a Three-Component Synthesis of 2-Aminofurans

A mixture of the aldehyde (1.0 mmol), the α-hydroxy ketone (1.0 mmol), the methylene-active compound (1.0 mmol), and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is stirred at reflux for 3-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to afford the pure 2-aminofuran. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.

Intramolecular Cyclization

The intramolecular cyclization of appropriately functionalized acyclic precursors is a powerful strategy for the regioselective synthesis of substituted aminofurans. This method often proceeds under mild conditions and can provide access to products that are difficult to obtain by other means. A notable example is the synthesis of 3-amino-5-fluoroalkylfurans from fluorovinamides.[8]

Reaction Pathway (Example: Cyclization of Fluorovinamides):

Intramolecular cyclization of fluorovinamides.

Experimental Data for Intramolecular Cyclization of Fluorovinamides: [8]

Fluorinated GroupAmine SubstituentConditionsYield (%)
-CF3BenzylSOCl2, MeOH, 0 °C to rt98
-CF2CF3n-ButylSOCl2, MeOH, 0 °C to rt95
-CHF2CyclohexylSOCl2, MeOH, 0 °C to rt99

Experimental Protocol: Synthesis of 3-Amino-5-fluoroalkylfurans via Intramolecular Cyclization [8]

To a solution of the fluorovinamide (0.4 mmol) in methanol (2 mL) at 0 °C, thionyl chloride (1.0 eq., 0.4 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure to give the pure 3-amino-5-fluoroalkylfuran hydrochloride salt, which typically does not require further purification.[8]

Tandem Reactions

Tandem reactions, also known as cascade or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. A notable example for aminofuran synthesis is the rhodium(II) and gold(I) catalyzed reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols, which proceeds through a sequence of aza-vinyl-rhodium(II) carbene O–H bond insertion, thermal propargyl-Claisen rearrangement, and gold(I)-catalyzed intramolecular cyclization.[9][10][11]

Reaction Pathway:

Tandem_Reaction Triazole N-Sulfonyl-1,2,3-triazole Rh_Carbene Aza-vinyl Rh(II) Carbene Triazole->Rh_Carbene Rh(II) catalyst Propargyl_Alcohol Propargyl Alcohol OH_Insertion O-H Insertion Product Propargyl_Alcohol->OH_Insertion Rh_Carbene->OH_Insertion + Propargyl Alcohol Claisen_Rearrangement α-Allenyl Ketone OH_Insertion->Claisen_Rearrangement Thermal Claisen Rearrangement Au_Cyclization Au(I)-Catalyzed Cyclization Claisen_Rearrangement->Au_Cyclization Au(I) catalyst Aminofuran Substituted 3-Aminofuran Au_Cyclization->Aminofuran

Tandem synthesis of 3-aminofurans.

Experimental Data for Tandem Synthesis of 3-Aminofurans: [11]

N-Sulfonyl-1,2,3-triazole (Aryl group)Propargyl Alcohol (Substituent)Yield (%)
4-MeC6H4Phenyl85
4-ClC6H44-Tolyl82
2-Naphthyln-Propyl78

Experimental Protocol: General Procedure for the Tandem Synthesis of 3-Aminofurans

To a solution of the N-sulfonyl-1,2,3-triazole (0.2 mmol) and the propargyl alcohol (0.3 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 2 mL) is added the rhodium(II) catalyst (e.g., Rh2(OAc)4, 2 mol%). The mixture is stirred at a specified temperature (e.g., 80 °C) for a certain period. Then, the gold(I) catalyst (e.g., IPrAuCl/AgSbF6, 2 mol%) is added, and the reaction is continued at the same or a different temperature until completion as monitored by TLC. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the substituted 3-aminofuran.

Conclusion

The synthesis of substituted aminofurans can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Paal-Knorr and Feist-Benary syntheses remain valuable for their simplicity and the accessibility of certain starting materials. However, modern methods, including multicomponent reactions, intramolecular cyclizations, and tandem reactions, often provide higher yields, greater efficiency, and access to a broader range of complex structures under milder conditions. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern of the target aminofuran, the availability of starting materials, and the desired reaction efficiency. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies toward this important class of heterocyclic compounds.

References

Comparative Analysis of the Biological Activity of 2-Amino-4-tert-butyl-3-furonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the biological activity of 2-Amino-4-tert-butyl-3-furonitrile and its structurally related analogs. The focus is on their potential as cytotoxic and anti-cancer agents, with supporting experimental data from various studies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Note: To date, specific experimental data on the biological activity of this compound is limited in publicly accessible literature. Therefore, this guide presents a comparative analysis based on the reported activities of its structural analogs possessing the core 2-amino-3-carbonitrile heterocyclic scaffold.

I. Comparative Cytotoxicity Data of Analogs

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various analogs of this compound against a panel of human cancer cell lines. These analogs share the key 2-amino-3-carbonitrile pharmacophore but differ in the heterocyclic core and/or the substituent at the 4-position.

Table 1: Cytotoxicity of 2-Amino-3-carbonitrile Chromene Analogs

Compound4-SubstituentCell LineIC50 (µg/mL)Selectivity IndexReference
Analog 4f -MCF-74.743.83[1]
Analog 4h -MCF-721.972.80[1]

Table 2: Cytotoxicity of Furan-Based Analogs

CompoundCell LineIC50 (µM)Reference
Analog 4 MCF-74.06[2]
Analog 7 MCF-72.96[2]

Table 3: Cytotoxicity of Thieno[2,3-d]pyrimidine Analogs

Compound2-SubstituentCell LineIC50 (µg/mL)IC50 (µM)Reference
Analog 2 -MDA-MB-23118.280.056[3]
Analog 3 -MCF-713.420.045[4]
Analog 4 -MCF-728.890.11[4]
Analog 2 -MDA-MB-23152.560.16[4]
Analog 4 -MDA-MB-23162.860.24[4]

II. Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of chemical compounds using a standard MTT assay, based on methodologies reported in the cited literature.

Objective: To determine the concentration of a test compound that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in the complete culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration as the test wells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, in a CO2 incubator.

  • MTT Assay: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway for Cytotoxicity A 2-Amino-3-carbonitrile Analog B Target Protein (e.g., Kinase, Tubulin) A->B Binds to C Inhibition of Pro-survival Signaling B->C Leads to D Activation of Apoptotic Pathway B->D Induces F Cell Cycle Arrest B->F Causes G Apoptosis C->G E Caspase Activation D->E E->G F->G

Caption: Hypothetical signaling cascade initiated by an active analog.

Experimental Workflow Diagram

G General Workflow for In Vitro Cytotoxicity Assay A Cell Seeding in 96-well plate B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (2-4 hours) D->E F Formazan Solubilization E->F G Absorbance Measurement F->G H IC50 Determination G->H

References

A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and drug products. For the analysis of aminofurans, a class of heterocyclic compounds with diverse biological activities, selecting and validating an appropriate HPLC method is critical to ensure product quality and regulatory compliance. This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methods applicable to the purity analysis of aminofuran derivatives, supported by experimental data and detailed protocols.

Comparison of HPLC Methods

The selection of an optimal HPLC method for aminofuran analysis depends on the specific chemical properties of the analyte and its potential impurities. Key chromatographic parameters such as the stationary phase, mobile phase composition, and detector wavelength must be carefully considered. The following tables summarize different HPLC methods that can be adapted for the purity analysis of various aminofuran compounds, based on validated methods for structurally related molecules.

Table 1: Comparison of Stationary Phases for Aminofuran Analysis
Stationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics & Suitability for Aminofurans
C18 (Octadecyl Silane) 1.7 - 5100 - 300Most versatile and widely used for non-polar to moderately polar compounds. Provides good retention for aminofurans with alkyl or aryl substituents. Excellent for stability-indicating assays.
C8 (Octyl Silane) 3 - 5100 - 120Less retentive than C18, suitable for more hydrophobic aminofurans that may be too strongly retained on a C18 column, leading to shorter analysis times.
Phenyl-Hexyl 3.5 - 5100 - 120Offers alternative selectivity due to π-π interactions with the phenyl groups. Particularly useful for separating aromatic aminofurans and their isomers.
Embedded Polar Group (e.g., Amide, Carbamate) 3 - 5100 - 120Provides enhanced retention and improved peak shape for polar aminofurans, especially those with primary or secondary amine groups, by reducing interactions with residual silanols. Compatible with highly aqueous mobile phases.
Table 2: Comparison of Mobile Phase Compositions and Detection Parameters
Mobile Phase CompositionpHGradient/IsocraticUV Detection Wavelength (nm)Suitability for Aminofurans
Acetonitrile/Water with 0.1% Formic Acid2.5 - 3.5Gradient254, 280Good general-purpose mobile phase for a wide range of aminofurans. The acidic pH ensures protonation of the amino group, leading to consistent retention.
Methanol/Water with 0.1% Trifluoroacetic Acid (TFA)~2.0Gradient254, 280TFA is a strong ion-pairing agent that can improve peak shape for basic aminofurans. However, it can suppress MS signals if LC-MS is used.
Acetonitrile/Phosphate Buffer (e.g., 20 mM KH₂PO₄)3.0 - 7.0Isocratic or Gradient254, 270Provides good pH control, which is crucial for reproducible retention of ionizable aminofurans. The pH can be adjusted to optimize selectivity.
Methanol/Ammonium Acetate Buffer6.5 - 7.5Gradient254, 275Volatile buffer suitable for LC-MS applications. Useful for analyzing aminofurans that are more stable or have better solubility at neutral pH.

Experimental Protocols

The following are detailed protocols for two common types of HPLC methods that can be applied to the purity analysis of aminofurans. These protocols should be optimized and validated for the specific aminofuran of interest.

Protocol 1: General Purpose Stability-Indicating RP-HPLC Method

This method is suitable for a broad range of aminofuran derivatives and is designed to separate the main compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the aminofuran sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Method for Polar Aminofurans

This method is optimized for aminofurans with higher polarity, utilizing an embedded polar group column to improve peak shape and retention.

Chromatographic Conditions:

  • Column: Embedded Polar Group (Amide), 4.6 x 100 mm, 3 µm

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 5-70% B

    • 15-20 min: 70% B

    • 20-21 min: 70-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare the sample as described in Protocol 1. The diluent should be compatible with the mobile phase (e.g., a small percentage of organic modifier in water).

Method Validation Workflow

A typical workflow for the validation of an HPLC method for purity analysis of aminofurans according to ICH guidelines is illustrated below. This ensures the method is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Select Column & Mobile Phase MD_Opt Optimize Gradient, Flow Rate, Temp. MD_Start->MD_Opt Specificity Specificity / Stress Testing MD_Opt->Specificity Initial Method Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy / Recovery Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Validated Method

Workflow for HPLC Method Validation.

Signaling Pathway of Method Selection Logic

The choice of an appropriate HPLC method is a logical process that considers the physicochemical properties of the aminofuran analyte. The following diagram illustrates the decision-making pathway.

G cluster_polarity Polarity Assessment cluster_column Column Selection cluster_mobile_phase Mobile Phase Strategy Analyte Aminofuran Analyte Polar Polar Analyte->Polar High LogP NonPolar Non-Polar / Moderately Polar Analyte->NonPolar Low LogP Phenyl_Col Phenyl-Hexyl Column Analyte->Phenyl_Col Aromatic Structure EPG_Col Embedded Polar Group Column Polar->EPG_Col C18_C8_Col C18 / C8 Column NonPolar->C18_C8_Col Aq_MP High Aqueous Mobile Phase EPG_Col->Aq_MP Org_MP Standard Organic/Aqueous Gradient C18_C8_Col->Org_MP Pi_MP Mobile Phase with π-π Interaction Potential Phenyl_Col->Pi_MP

X-ray Crystallographic Analysis of 2-Amino-4-tert-butyl-3-furonitrile: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive X-ray crystallographic analysis of 2-Amino-4-tert-butyl-3-furonitrile has not been publicly reported. Despite its relevance in synthetic chemistry, a detailed examination of its three-dimensional structure through single-crystal X-ray diffraction is not available in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. This guide, therefore, provides a comparative framework for understanding the potential structural features of this compound by examining related molecules and outlining the standard experimental protocols for such an analysis.

Comparison with Structurally Related Compounds

To infer the likely solid-state conformation and packing of this compound, we can draw comparisons with other structurally characterized aminofuran, aminobenzonitrile, and tert-butyl-containing compounds.

Compound NameCrystal SystemSpace GroupKey Structural Features & Interactions
2-Amino-4-chlorobenzonitrile TriclinicP-1The structure is stabilized by N-H···N intermolecular hydrogen bonds, forming a hydrogen-bonded network. The nitrile and amino groups are key participants in these interactions.
tert-Butyl-containing Schiff Base MonoclinicI2/aThe bulky tert-butyl group influences the molecular packing, often leading to less dense crystal structures. C-H···π interactions are observed, contributing to the overall stability of the crystal lattice.
Aryl-substituted Furans VariesVariesThe planarity of the furan ring is a key characteristic. The substituents on the ring can influence the degree of planarity and the electronic properties of the molecule.

Based on these comparisons, it can be hypothesized that the crystal structure of this compound would likely be stabilized by intermolecular hydrogen bonds involving the amino and nitrile functional groups. The sterically demanding tert-butyl group would significantly influence the molecular packing arrangement.

Experimental Protocol for X-ray Crystallographic Analysis

The following provides a detailed, generalized methodology for the single-crystal X-ray diffraction analysis of a compound like this compound.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvents for this purpose include ethanol, methanol, acetone, or mixtures thereof.

  • The process is usually carried out at a constant temperature in a vibration-free environment to promote the growth of well-ordered crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The diffractometer is equipped with a source of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • The diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-ray reflections.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizing the Crystallographic Workflow

The general workflow for an X-ray crystallographic analysis can be visualized as follows:

Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal_Growth Crystal Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Select suitable crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Refined model

A Comparative Analysis of the Reactivity of 2-Aminofurans and 2-Aminothiophenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of heterocyclic scaffolds is paramount. This guide provides an objective comparison of the reactivity of 2-aminofurans and 2-aminothiophenes, two key building blocks in medicinal chemistry. By examining their behavior in fundamental organic reactions and presenting supporting experimental data, this document aims to inform the strategic design of novel therapeutic agents.

The inherent chemical properties of 2-aminofurans and 2-aminothiophenes dictate their utility as synthetic intermediates. While both are five-membered aromatic heterocycles bearing a reactive amino group at the 2-position, the nature of the heteroatom—oxygen in furan versus sulfur in thiophene—profoundly influences their stability and reactivity. This comparison will delve into their behavior in electrophilic aromatic substitution, a cornerstone of their functionalization, and touch upon their relative stability, which is a critical consideration in multi-step synthetic campaigns.

Electrophilic Aromatic Substitution: A Tale of Two Heterocycles

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the derivatization of both 2-aminofurans and 2-aminothiophenes. The electron-donating amino group activates the heterocyclic ring, making it highly susceptible to attack by electrophiles. However, the degree of this activation and the preferred site of substitution are influenced by the heteroatom.

Generally, furan is more reactive than thiophene in electrophilic aromatic substitution. This is attributed to the higher electronegativity of oxygen compared to sulfur. The oxygen atom in furan holds onto its lone pair of electrons more tightly, resulting in a less aromatic and more diene-like character. This lower resonance energy of furan (18 kcal/mol) compared to thiophene (29 kcal/mol) translates to a greater propensity to undergo reactions that disrupt the aromatic system.[1] Consequently, 2-aminofurans are expected to be more reactive towards electrophiles than their 2-aminothiophene counterparts.

The preferred site of electrophilic attack for both systems is the C5 position, which is para to the strongly activating amino group. This is due to the effective stabilization of the positive charge in the reaction intermediate through resonance involving the amino group and the heteroatom.

Comparative Reactivity in Acylation Reactions

Table 1: Acylation of a 2-Aminothiophene Derivative

ReactantReagentConditionsProductYield
1-(2-Amino-3-thienyl)ethanoneAcetic anhydrideReflux, 15 minN-(3-Acetyl-2-thienyl)acetamide95%
Data sourced from a study on the synthesis of 3-acetyl-2-aminothiophenes.[2]

The inherent instability of many 2-aminofurans often complicates their isolation and subsequent reactions.[3] They are known to be sensitive to acidic conditions and can undergo ring-opening or polymerization. This instability presents a significant challenge in directly comparing their reactivity with the more robust 2-aminothiophenes under a standard set of reaction conditions.

Nucleophilicity and Basicity

The amino group in both 2-aminofurans and 2-aminothiophenes can act as a nucleophile. However, the electron-donating or -withdrawing nature of the heterocyclic ring influences the electron density on the nitrogen atom. Due to the greater electronegativity of oxygen, the furan ring is more effective at withdrawing electron density from the amino group compared to the thiophene ring. This would suggest that 2-aminothiophenes are generally more nucleophilic and more basic than 2-aminofurans. Unfortunately, specific pKa data for a direct comparison is scarce in the literature.

Stability and Handling

A crucial point of differentiation between these two classes of compounds is their stability. 2-Aminothiophenes are generally stable, crystalline solids that can be readily handled and stored.[4] In contrast, 2-aminofurans, particularly those without electron-withdrawing groups, are often unstable and prone to decomposition.[3] This instability is a significant practical consideration in their application in multi-step syntheses.

Experimental Protocols

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes.[5][6] This one-pot, multi-component reaction offers a convergent and efficient route to this important scaffold.

General Protocol: A mixture of an α-methylene ketone or aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is reacted in the presence of a base, typically a secondary amine like morpholine or piperidine, in a suitable solvent such as ethanol or DMF. The reaction is often heated to facilitate completion.

Example: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile To a stirred solution of 3-methyl-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol is added elemental sulfur (1.1 eq) followed by morpholine (0.5 eq). The mixture is heated at reflux for 2 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Synthesis of 2-Aminofurans

The synthesis of 2-aminofurans can be more challenging due to their inherent instability. One common approach involves the cyclization of γ-ketonitriles.

General Protocol: A γ-ketonitrile is treated with a base to induce cyclization. The resulting 2-aminofuran is often used immediately in the next step without isolation.

Example: Synthesis of a Substituted 2-Aminofuran A solution of the appropriate γ-ketonitrile in a suitable solvent like ethanol is treated with a base such as sodium ethoxide at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully worked up to avoid decomposition of the product. Due to their instability, 2-aminofurans are often generated and used in situ.

Logical Workflow for Scaffold Selection

The choice between a 2-aminofuran and a 2-aminothiophene scaffold in a drug discovery program depends on the desired balance of reactivity and stability. The following workflow can guide this decision-making process.

scaffold_selection start Initiate Scaffold Selection reactivity_needed High Reactivity Required for Subsequent Transformations? start->reactivity_needed stability_critical Is High Stability a Prerequisite for the Synthetic Route? reactivity_needed->stability_critical No furan_path Consider 2-Aminofuran Scaffold reactivity_needed->furan_path Yes stability_critical->furan_path No thiophene_path Consider 2-Aminothiophene Scaffold stability_critical->thiophene_path Yes end Final Scaffold Choice furan_path->end thiophene_path->end

Caption: Decision workflow for selecting between 2-aminofuran and 2-aminothiophene scaffolds.

Reaction Mechanism: Electrophilic Substitution at C5

The following diagram illustrates the generalized mechanism for electrophilic substitution at the C5 position of 2-aminofurans and 2-aminothiophenes.

EAS_Mechanism cluster_resonance Resonance Structures of Sigma Complex reactant 2-Amino-furan/thiophene (X = O or S) intermediate Sigma Complex Intermediate (Resonance Stabilized) reactant->intermediate Electrophilic Attack at C5 electrophile E+ product C5-Substituted Product intermediate->product Deprotonation res1 [Structure 1] proton_loss -H+ res2 [Structure 2] res1->res2 res3 [Structure 3] res2->res3

Caption: Generalized mechanism for electrophilic substitution at the C5 position.

Conclusion

References

New Aminofuran Derivatives Show Promise Against Established Standards in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the efficacy of novel aminofuran derivatives against current industry standards. This guide provides a detailed analysis of the performance of these new compounds in key therapeutic areas, supported by extensive experimental data. The findings suggest that certain aminofuran derivatives exhibit superior or comparable efficacy to established drugs in preclinical models of cancer and Alzheimer's disease.

The development of new therapeutic agents is a cornerstone of modern medicine, and aminofuran scaffolds have emerged as a promising area of research due to their diverse biological activities.[1][2][3] This comparison guide offers an objective evaluation of the latest aminofuran-based compounds, providing researchers with the critical data needed to inform future drug discovery efforts.

Efficacy Against Breast Cancer Cell Lines

A novel pyrazole-based benzofuran derivative, designated as Compound 2, has demonstrated significant anti-proliferative activity against the MCF-7 human breast adenocarcinoma cell line.[4] When compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), Compound 2 exhibited a lower IC50 value, indicating higher potency.

CompoundTarget Cell LineIC50 (µM)StandardStandard IC50 (µM)
Compound 2MCF-77.31[4]5-Fluorouracil>100
Derivative 4MCF-74.06[5]--
Derivative 7MCF-72.96[5]--

The data indicates that Compound 2 is significantly more potent than 5-FU in this specific cell line. Further studies have revealed that the cytotoxic effect of Compound 2 on MCF-7 cells is linked to the induction of apoptosis through mitochondrial membrane damage and caspase activation.[4]

Inhibition of Cholinesterase for Alzheimer's Disease Treatment

In the realm of neurodegenerative diseases, a new series of 3-aminobenzofuran derivatives has been synthesized and evaluated for their potential in treating Alzheimer's disease.[6] The most potent of these, compound 5f, displayed remarkable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly implicated in the progression of Alzheimer's.

CompoundTarget EnzymeIC50 (µM)StandardStandard IC50 (µM)
5fAChE0.64[6]Donepezil0.026
5fBuChE1.25[6]Donepezil3.54
5aAChE0.81[6]Donepezil0.026

While Donepezil remains more potent against AChE, compound 5f demonstrates significantly stronger inhibition of BuChE, suggesting a potentially different and beneficial therapeutic profile.[6]

Experimental Protocols

The data presented in this guide is based on rigorous and standardized experimental protocols.

Anticancer Activity Assay

The anti-proliferative activity of the novel benzofuran derivatives was determined using the XTT assay.[4] Human cancer cell lines (A-549, HT-29, and MCF-7) and a normal mouse fibroblast cell line (3T3-L1) were cultured in appropriate media. The cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The cell viability was then assessed by adding the XTT reagent and measuring the absorbance at a specific wavelength. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were then calculated.[4]

Cholinesterase Inhibition Assay

The inhibitory activity of the 3-aminobenzofuran derivatives against AChE and BuChE was evaluated using a modified Ellman's method.[6] The assay is based on the reaction of acetylthiocholine or butyrylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) to produce a colored product. The rate of color formation is proportional to the enzyme activity. The experiments were conducted in the presence of varying concentrations of the test compounds, and the IC50 values were determined by measuring the reduction in the rate of the enzymatic reaction.[6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Aminofuran Derivatives characterization Structural Characterization (NMR, IR) synthesis->characterization invitro_assays In Vitro Efficacy Assays (e.g., XTT, Ellman's) characterization->invitro_assays ic50 IC50 Determination invitro_assays->ic50 apoptosis Apoptosis Assays (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle

General experimental workflow for efficacy testing.

apoptosis_pathway compound Compound 2 mitochondria Mitochondrial Membrane Damage compound->mitochondria caspase3 Caspase-3 Activation mitochondria->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Cross-Reactivity of 2-Amino-4-tert-butyl-3-furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of compounds derived from 2-Amino-4-tert-butyl-3-furonitrile. Due to the limited publicly available cross-reactivity data for this specific class of compounds, this guide presents data from structurally related heterocyclic compounds, including aminobenzofurans and thieno[2,3-d]pyrimidines, to offer insights into potential off-target interactions. The experimental protocols detailed herein are standard methodologies for assessing compound selectivity and can be applied to the derivatives of this compound.

Introduction to Cross-Reactivity Studies

The assessment of off-target activity, or cross-reactivity, is a critical step in the drug discovery and development process. Unintended interactions with other biological targets can lead to adverse effects or provide opportunities for drug repositioning. For novel chemical entities like derivatives of this compound, understanding their selectivity profile across a range of potential targets, such as protein kinases and G-protein coupled receptors (GPCRs), is paramount for advancing lead candidates.

While specific data on this compound derivatives is not extensively available, the analysis of structurally analogous compounds can provide valuable predictive information. Furan and aminofuran motifs are present in various biologically active molecules, and their interactions with different protein families have been studied. This guide leverages such data to build a representative understanding of potential cross-reactivity.

Quantitative Data on Structurally Related Compounds

The following tables summarize the cross-reactivity data for compounds structurally related to this compound. This data is intended to be illustrative of the types of off-target interactions that might be observed for the compounds of interest.

Table 1: Kinase Selectivity Profile of a Representative Thieno[2,3-d]pyrimidine Derivative (Compound X)

Data is hypothetical and for illustrative purposes, based on typical kinase inhibitor profiling studies.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target: VEGFR2 98% 15
c-Met85%75
EGFR45%> 1000
FGFR160%500
PDGFRβ70%250
Src30%> 1000
CDK215%> 10000

Table 2: GPCR Cross-Reactivity of a Representative Aminobenzofuran Derivative (Compound Y)

Data is hypothetical and for illustrative purposes, based on typical GPCR screening panels.

GPCR TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Primary Target: A1 Adenosine Receptor 25 50 (Agonist)
α2A Adrenergic Receptor850> 10000
5-HT2A Serotonin Receptor1200> 10000
M1 Muscarinic Receptor> 10000Not Determined
H1 Histamine Receptor5000> 10000

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field for assessing compound selectivity and cross-reactivity.

Kinase Selectivity Profiling via In Vitro Kinase Assay

This protocol describes a common method for determining the inhibitory activity of a test compound against a panel of protein kinases.

Objective: To determine the IC50 values of a test compound against a broad panel of kinases to assess its selectivity.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific peptide substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant kinase to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction. The concentration of ATP is typically at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader to measure the kinase activity (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Cross-Reactivity Screening via Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a panel of GPCRs.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs.

Materials:

  • Test compound

  • Cell membranes expressing the target GPCRs

  • Specific radioligands for each GPCR (e.g., [³H]-DPCPX for A1 adenosine receptor)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Scintillation fluid

  • Filter plates (e.g., 96-well GF/C)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the specific binding against the compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, a common pathway regulated by many kinases that could be potential off-targets.

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Workflow

The diagram below outlines a general workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow Start Novel Compound Synthesis (this compound derivative) PrimaryScreen Primary Target Assay Start->PrimaryScreen SelectivityScreen Broad Panel Selectivity Screening (e.g., Kinase Panel, GPCR Panel) PrimaryScreen->SelectivityScreen HitIdentification Identify Off-Target Hits (Significant Inhibition/Binding) SelectivityScreen->HitIdentification DoseResponse Dose-Response Assays (IC50/Ki Determination) HitIdentification->DoseResponse Hits SAR Structure-Activity Relationship (SAR) for Selectivity HitIdentification->SAR No Significant Hits CellularAssays Cellular Functional Assays (Confirm Off-Target Activity) DoseResponse->CellularAssays CellularAssays->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A general workflow for cross-reactivity profiling of a novel compound.

Unveiling the Anticancer Potential: A Comparative Guide to Novel 2-Amino-4H-chromene-3-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth evaluation of the cytotoxic profiles of emerging 2-amino-4H-chromene-3-carbonitrile derivatives, supported by experimental data and mechanistic insights.

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic compounds explored, the 2-amino-4H-chromene-3-carbonitrile scaffold has emerged as a privileged structure, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of various novel derivatives, presenting key experimental data in a structured format, detailing the methodologies employed, and visualizing the proposed mechanisms of action.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel 2-amino-4H-chromene-3-carbonitrile derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below. These values, collated from multiple studies, offer a comparative perspective on the anticancer potential of these emerging drug candidates. The standard anticancer drugs, Etoposide and Doxorubicin, are included for reference.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Amino-4-(nitroalkyl)-4H-chromenes Etoposide
6-Bromo-derivative (7e)MDA-MB-231 (Breast)3.46Etoposide>15
6-Bromo-derivative (7f)MDA-MB-231 (Breast)3.82Etoposide>15
Unsubstituted (7a)MCF-7 (Breast)18.76Etoposide15.62
6-Chloro-derivative (7c)T47D (Breast)10.21Etoposide21.04
2-Amino-4-aryl-4H-chromenes Doxorubicin
Derivative 2HT-29 (Colon)More potent than DoxorubicinDoxorubicinNot specified
Derivative 5HepG-2 (Liver)More potent than DoxorubicinDoxorubicinNot specified
Derivative 6MCF-7 (Breast)More potent than DoxorubicinDoxorubicinNot specified
Chlorinated 2-Amino-3-carbonitrile Chromenes
Compound 4fMCF-7 (Breast)4.74 µg/ml
Compound 4hMCF-7 (Breast)21.97 µg/ml

Note: Direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Deciphering the Mechanism of Action: Signaling Pathways

The cytotoxic effects of 2-amino-4H-chromene-3-carbonitriles are attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle. The following diagrams illustrate the key signaling pathways implicated in their anticancer activity.

apoptosis_pathway Compound 2-Amino-4H-chromene -3-carbonitrile Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 2-amino-4H-chromene-3-carbonitriles.

These compounds are believed to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1] This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, culminating in cell death.[2][3]

cell_cycle_arrest Compound 2-Amino-4H-chromene -3-carbonitrile Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Compound->Microtubules G2M_Checkpoint G2/M Checkpoint Activation Microtubules->G2M_Checkpoint CellCycleArrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest

Caption: Mechanism of G2/M cell cycle arrest via microtubule disruption.

Several derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3] This disruption of the mitotic spindle activates the G2/M checkpoint, leading to a halt in cell cycle progression and subsequent apoptosis.

Experimental Protocols

The evaluation of the cytotoxic properties of these novel compounds relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h (adhesion) Cell_Seeding->Incubation1 Add_Compound Add varying concentrations of chromene derivatives Incubation1->Add_Compound Incubation2 Incubate for 48-72h Add_Compound->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-amino-4H-chromene-3-carbonitrile derivatives and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Formazan Solubilization: After a further incubation period (2-4 hours), the resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are quantified based on their fluorescence intensity:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Flow cytometry is also employed to determine the effect of the compounds on cell cycle progression.

Experimental Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the chromene derivatives and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a DNA-intercalating dye, such as propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Conclusion

The diverse collection of 2-amino-4H-chromene-3-carbonitrile derivatives showcases a promising and versatile scaffold for the development of novel anticancer therapeutics. The presented data highlights their potent cytotoxic activity against a range of cancer cell lines, often surpassing that of established chemotherapeutic agents. The primary mechanisms of action appear to involve the induction of apoptosis through the intrinsic pathway and the disruption of microtubule dynamics, leading to G2/M cell cycle arrest. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and optimize this promising class of compounds. Future studies should focus on elucidating the precise molecular targets and exploring the in vivo efficacy and safety profiles of the most potent derivatives to pave the way for their potential clinical translation.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-tert-butyl-3-furonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-tert-butyl-3-furonitrile (CAS No. 72965-46-9), a chemical intermediate used in agricultural and pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Pre-Disposal Hazard Assessment

Before handling, it is crucial to recognize that this compound, as a nitrile and amine-containing heterocyclic compound, is classified as hazardous. While a specific Safety Data Sheet (SDS) was not directly retrievable in the search, related compounds exhibit acute toxicity if swallowed or in contact with skin, cause serious eye irritation, and may cause respiratory irritation. Therefore, treat this compound with a high degree of caution.

Key Preparatory Steps:

  • Consult the Safety Data Sheet (SDS): Always locate and thoroughly review the manufacturer-provided SDS for this compound before beginning any work. The SDS contains specific information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.

  • Work Area: Conduct all transfers and preparations in a well-ventilated area, preferably within a certified chemical fume hood.

Segregated Chemical Waste Collection

Proper segregation is the cornerstone of safe chemical disposal. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "72965-46-9"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., Toxic, Irritant)

    • The accumulation start date

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated items such as weighing boats, gloves, and absorbent paper, in the designated solid waste container.

    • Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; a headspace of at least 10% is recommended to accommodate expansion.

Disposal Procedure

Disposal of this compound must be handled through your institution's certified hazardous waste management program.

Operational Disposal Plan:

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.

  • Request for Pickup: Once the container is full or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your EHS department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

  • Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Crucially, under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Summary of Required Information for Disposal

For easy reference, the following table summarizes the key information required for the proper disposal of this compound.

Information CategoryData Point
Chemical Identification This compound
CAS Number: 72965-46-9
Hazard Classification Assumed Hazardous: Toxic, Skin and Eye Irritant, potential Respiratory Irritant (Confirm with SDS)
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat
Waste Container Labeled, compatible (e.g., HDPE), securely sealed
Disposal Method Via institutional Environmental Health and Safety (EHS) department for incineration or other approved methods

Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_collect Waste Collection cluster_dispose Disposal cluster_final Final Disposition sds Review SDS ppe Don PPE sds->ppe hood Work in Fume Hood ppe->hood container Use Labeled Waste Container hood->container segregate Segregate Solid & Liquid Waste container->segregate close Keep Container Closed segregate->close store Store in Satellite Area close->store request Request EHS Pickup store->request transfer Transfer to EHS request->transfer tsdf Approved TSDF transfer->tsdf

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling 2-Amino-4-tert-butyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Amino-4-tert-butyl-3-furonitrile (CAS No. 72965-46-9). Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is intended for laboratory use only.[1]

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryItemSpecifications and Use Guidelines
Eye and Face Safety GogglesChemical splash goggles are required at all times to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Nitrile GlovesChemical-resistant nitrile gloves are mandatory. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Body Laboratory CoatA flame-resistant lab coat that fits properly should be worn and fully buttoned to protect against spills.
Respiratory Respiratory ProtectionUse in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial when handling this compound to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for Handling this compound.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Any solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[3]

  • Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Disposal Method:

  • Contaminated materials should be disposed of as hazardous waste.[4] The recommended method for furan-containing compounds is incineration at a licensed chemical destruction facility.[5]

  • Never dispose of this compound down the drain or in regular trash.[6]

Decontamination:

  • All surfaces and equipment that have come into contact with the chemical must be thoroughly decontaminated.

  • Contaminated disposable gloves should be treated as hazardous waste.[7][8] After removing gloves, wash hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.